molecular formula C13H19NO4S B599321 tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate CAS No. 1365272-94-1

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Cat. No.: B599321
CAS No.: 1365272-94-1
M. Wt: 285.358
InChI Key: CBFZCPYVJBQIML-UHFFFAOYSA-N
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Description

Tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, also known as Tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.358. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-ethylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-9-7-6-8-10(11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZCPYVJBQIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734851
Record name tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-94-1
Record name Carbamic acid, N-[2-(ethylsulfonyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate: A Strategic Building Block in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the availability of highly functionalized, orthogonally protected building blocks. tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1)[1] has emerged as a privileged intermediate in modern medicinal chemistry. Featuring a bulky, electron-withdrawing ethanesulfonyl group positioned ortho to a Boc-protected amine, this compound is specifically engineered for the synthesis of small-molecule kinase inhibitors[2][3]. This technical guide details the physicochemical profile, causal synthetic methodology, and downstream applications of this critical scaffold.

Physicochemical Profiling & Structural Analysis

The structural architecture of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate provides unique steric and electronic properties that are highly sought after in drug discovery. The ethanesulfonyl moiety (-SO 2​ CH 2​ CH 3​ ) serves as a potent, directional hydrogen-bond acceptor. In the context of kinase active sites, this group is frequently exploited to interact with the hinge region or solvent-exposed channels, while its steric bulk forces the adjacent aniline nitrogen out of coplanarity with the phenyl ring, pre-organizing the molecule into a bioactive conformation[2][4].

The tert-butyloxycarbonyl (Boc) group ensures the primary amine remains unreactive during upstream harsh oxidative or cross-coupling conditions, while allowing for traceless, mild acidic deprotection later in the synthetic sequence.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream derivatives[1][5].

PropertyValue
Chemical Name tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate
CAS Registry Number 1365272-94-1
Molecular Formula C 13​ H 19​ NO 4​ S
Molecular Weight 285.36 g/mol
Topological Polar Surface Area (TPSA) 80.8 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

De Novo Synthesis & Process Chemistry

The synthesis of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate requires a carefully orchestrated sequence of reactions. The methodology below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Expertise & Experience: Causality in Synthetic Design

A common pitfall in synthesizing sulfone-containing anilines is attempting to reduce the nitro group while a thioether intermediate is still present. Divalent sulfur (thioethers) strongly coordinates to palladium, severely poisoning the Pd/C catalyst used in hydrogenation. Therefore, the optimal workflow dictates that the thioether must be oxidized to the hexavalent sulfone prior to nitro reduction. The fully oxidized sulfone oxygen atoms do not poison the catalyst, allowing for quantitative reduction to the aniline, which is subsequently Boc-protected.

Synthesis A 2-Fluoronitrobenzene B 2-(Ethylthio)nitrobenzene A->B EtSNa, DMF SNAr C 2-(Ethanesulfonyl)nitrobenzene B->C mCPBA, DCM Oxidation D 2-(Ethanesulfonyl)aniline C->D H2, Pd/C Reduction E tert-Butyl N-[2-(ethanesulfonyl) phenyl]carbamate D->E Boc2O, THF Protection

Fig 1: De novo synthetic workflow of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.

Step-by-Step Experimental Protocol: Synthesis Workflow
  • Nucleophilic Aromatic Substitution (SNAr):

    • Procedure: Dissolve 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF. Slowly add sodium ethanethiolate (1.1 eq) at 0 °C. Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears, yielding the highly non-polar 2-(ethylthio)nitrobenzene.

  • Sulfide Oxidation:

    • Procedure: Dissolve the crude thioether in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) portion-wise at 0 °C. Stir for 12 hours at room temperature.

    • Validation: Quench with saturated aqueous Na 2​ S 2​ O 3​ . LC-MS must confirm the M+H mass shift corresponding to the addition of two oxygen atoms (+32 Da), confirming complete conversion to 2-(ethanesulfonyl)nitrobenzene without residual sulfoxide.

  • Catalytic Hydrogenation:

    • Procedure: Dissolve the sulfone in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H 2​ gas and stir vigorously under a hydrogen balloon for 6 hours.

    • Validation: Filter through a pad of Celite to remove the catalyst. The resulting 2-(ethanesulfonyl)aniline will show a distinct primary amine stretch (~3300 cm −1 ) via IR spectroscopy and a lower retention time on reverse-phase LC-MS.

  • Boc Protection:

    • Procedure: Dissolve the aniline in THF. Add di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Heat to 60 °C for 8 hours.

    • Validation: Concentrate and purify via flash chromatography. The final product, tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate, is validated by the appearance of a massive 9H singlet (~1.5 ppm) in 1 H-NMR, corresponding to the tert-butyl group.

Mechanistic Utility in Drug Discovery

The 2-(ethanesulfonyl)aniline scaffold is a recognized pharmacophore utilized in the synthesis of several clinical and preclinical candidates. For example, it is a direct precursor in the synthesis of bis-anilino pyrimidines targeting PAK1[2], 1,3,5-triazine derivatives like the ALK inhibitor ASP3026[3], and pyrazolopyrimidine amide inhibitors of PI3Kγ[4].

The Boc group allows researchers to perform complex functionalizations on other parts of the molecule before revealing the aniline nitrogen for final cross-coupling (e.g., Buchwald-Hartwig amination) or urea formation.

Application A Boc-Protected Precursor B TFA / DCM A->B C Free Aniline TFA Salt B->C D Pd-Catalyzed Coupling C->D E Kinase Inhibitor Scaffold D->E

Fig 2: Downstream deprotection and Buchwald-Hartwig coupling for kinase inhibitors.

Step-by-Step Experimental Protocol: Deprotection & Coupling
  • Acid-Mediated Deprotection:

    • Procedure: Dissolve tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Validation: The reaction will vigorously evolve CO 2​ gas. Cessation of bubbling indicates reaction completion. Evaporate the solvent to yield the 2-(ethanesulfonyl)aniline TFA salt.

  • Buchwald-Hartwig Amination:

    • Procedure: Combine the aniline TFA salt (1.0 eq), an aryl halide (1.0 eq), Pd 2​ (dba) 3​ (0.05 eq), Xantphos (0.1 eq), and Cs 2​ CO 3​ (3.0 eq) in anhydrous 1,4-dioxane. Degas with argon for 10 minutes. Heat at 100 °C for 12 hours.

    • Validation: The excess Cs 2​ CO 3​ neutralizes the TFA salt in situ, allowing the free amine to enter the catalytic cycle. LC-MS analysis of the crude mixture will confirm the formation of the highly conjugated diarylamine product.

References

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors Title: Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors Source: Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Title: 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) Title: Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Navigating the Safety Profile of tert-Butyl Carbamate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a general technical overview of the safety and handling considerations for tert-butyl carbamate derivatives. A specific Safety Data Sheet (SDS) for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate was not found in publicly available resources. The information herein is synthesized from data on structurally related compounds and is intended for informational purposes only. It is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from the manufacturer or supplier before handling, storing, or using any chemical.

Introduction: The Principle of Compound-Specific Safety

In the realm of chemical research and drug development, the tert-butyl carbamate (Boc) protecting group is a cornerstone of modern organic synthesis. Its stability under various conditions and ease of removal make it an invaluable tool. However, the introduction of diverse functionalities, such as the 2-(ethanesulfonyl)phenyl group in the case of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, can significantly alter the molecule's physical, chemical, and toxicological properties.

It is a fundamental principle of laboratory safety that one must never extrapolate the safety data of one compound to another, even if they are structurally similar. Each chemical possesses a unique hazard profile that necessitates a dedicated Safety Data Sheet (SDS). The absence of a specific SDS for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate in readily accessible databases underscores the importance of sourcing this critical document directly from the supplier. This guide will, therefore, focus on the general safety paradigms for the broader class of tert-butyl carbamate derivatives, providing a framework for safe laboratory conduct while awaiting compound-specific data.

General Hazard Identification for tert-Butyl Carbamate Derivatives

Based on a review of various tert-butyl carbamate derivatives, a general hazard profile can be anticipated. However, the severity and specific nature of these hazards will vary for the target compound.

Potential Hazards:

  • Skin and Eye Irritation: Many carbamate derivatives are classified as skin and eye irritants.[1][2] Direct contact can cause redness, itching, and pain. Some may cause serious eye damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1]

  • Harmful if Swallowed: Oral ingestion may be harmful, with some analogues being classified as toxic if swallowed.[1]

  • Allergic Skin Reaction: Some derivatives may cause an allergic skin reaction (skin sensitization).[3]

  • Lack of Comprehensive Toxicological Data: For many research chemicals, the toxicological properties have not been fully investigated.[3] This necessitates a cautious approach, treating the compound as potentially hazardous.

GHS Hazard Pictograms Commonly Associated with this Class:

While the specific pictograms for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate are unknown, related compounds often feature the following:

PictogramHazard Class
alt text Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Respiratory Tract Irritant
alt text Skin Corrosion/Burns, Eye Damage
alt text Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling of solid and volatile derivatives should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.

Personal Protective Equipment (PPE):

The following PPE is generally recommended for handling tert-butyl carbamate derivatives. The specific type and material of gloves and other equipment should be chosen based on the compound-specific SDS and the nature of the experimental work.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and dust.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]Prevents skin contact. The breakthrough time of the glove material must be considered for the specific solvents being used.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary for fine dusts or when engineering controls are insufficient.Prevents inhalation of airborne particles.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring laboratory safety and maintaining the integrity of the research compound.

Handling:

  • Avoid Dust Formation: Handle solids carefully to avoid creating dust.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2]

  • Inert Atmosphere: Some derivatives may require storage under an inert atmosphere.[3]

Storage:

  • Container: Keep the container tightly closed.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]

  • Incompatible Materials: Avoid strong oxidizing agents.[2]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[1]

  • Containment and Clean-up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[3]

Experimental Workflow: A Safety-First Approach

The following diagram illustrates a generalized workflow for handling a research chemical like a tert-butyl carbamate derivative, emphasizing the integration of safety at each step.

Generalized Workflow for Handling Research Chemicals cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment obtain_sds Obtain & Review Compound-Specific SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment Input for ppe_selection Select & Inspect PPE risk_assessment->ppe_selection Determines weighing Weighing in Fume Hood ppe_selection->weighing Prerequisite reaction_setup Reaction Setup weighing->reaction_setup workup Work-up & Purification reaction_setup->workup decontamination Decontaminate Glassware & Work Area workup->decontamination waste_disposal Segregate & Dispose of Hazardous Waste decontamination->waste_disposal storage Store Compound Properly waste_disposal->storage

Caption: A flowchart illustrating the key safety stages in a laboratory workflow.

Conclusion: The Imperative of Due Diligence

While tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate may be a valuable compound in research and development, its safe use is contingent upon a thorough understanding of its specific hazards. This guide has provided a general framework for the safe handling of related tert-butyl carbamate derivatives. However, it must be reiterated that this information is not a substitute for a compound-specific Safety Data Sheet. The principles of scientific integrity and laboratory safety demand that researchers exercise due diligence in obtaining and adhering to the specific safety protocols for every chemical they handle.

References

Sources

Technical Whitepaper: tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1) in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic design of active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, orthogonally protected building blocks. tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS: 1365272-94-1)[1] is a critical intermediate utilized in the synthesis of advanced targeted therapies, including kinase inhibitors and protein-protein interaction (PPI) disruptors.

As a Senior Application Scientist, it is vital to understand the causality behind this specific structural design:

  • The Ethanesulfonyl Group: Positioned ortho to the amine, this moiety serves a dual purpose. Chemically, it is a strong electron-withdrawing group (EWG) that modulates the basicity and nucleophilicity of the adjacent amine. Pharmacologically, the sulfonyl oxygens act as powerful, directional hydrogen-bond acceptors, while the ethyl chain provides precisely calibrated lipophilic bulk (LogP) to occupy specific hydrophobic pockets in target proteins (e.g., the Menin binding pocket)[2].

  • The tert-Butyl Carbamate (Boc) Group: This provides an orthogonal protecting strategy. It shields the aniline nitrogen from unwanted oxidation or nucleophilic side reactions during upstream scaffold assembly. It is highly stable under basic cross-coupling conditions but can be cleanly cleaved under mild acidic conditions (e.g., HCl in dioxane or TFA) to reveal the reactive free amine for late-stage functionalization.

Quantitative Chemical Profile

To ensure accurate stoichiometry and predictive modeling in synthetic workflows, the fundamental physicochemical properties of the intermediate must be established.

PropertyValue
Chemical Name tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate
CAS Registry Number 1365272-94-1
Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Boc carbonyl, Sulfonyl oxygens)
Rotatable Bonds 5

Supplier Quality Control (QC) & Release Specifications

When sourcing CAS 1365272-94-1 from global chemical suppliers, rigorous Quality Control (QC) is mandatory. Because this intermediate is frequently subjected to downstream transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations), trace impurities can lead to catastrophic catalytic poisoning.

Table 2: Standardized Supplier QC Metrics

Analytical ParameterSpecification LimitAnalytical MethodCausality for Specification
Appearance White to off-white powderVisual InspectionDiscoloration indicates trace oxidation of the aniline precursor.
Chromatographic Purity ≥ 98.5% AUCRP-HPLC (UV 254 nm)Prevents propagation of structural analogs into late-stage APIs.
Moisture Content ≤ 0.5% w/wKarl Fischer TitrationExcess water hydrolyzes sensitive downstream coupling reagents.
Heavy Metals ≤ 10 ppmICP-MSResidual metals from upstream synthesis poison palladium catalysts.
Identity Conforms to Reference1H-NMR & LC-MSEnsures structural integrity and absence of di-Boc impurities.

Self-Validating Synthetic Methodology

The following protocol details the synthesis of the title compound from the primary amine, 2-(ethanesulfonyl)aniline [3]. This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to guarantee success before proceeding to the next unit operation.

Objective: High-yield, mono-Boc protection of a highly deactivated aniline.

Mechanistic Causality: The strong electron-withdrawing nature of the ortho-ethanesulfonyl group drastically reduces the nucleophilicity of the aniline nitrogen. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with Di-tert-butyl dicarbonate (Boc2O) to form a highly electrophilic N-Boc-pyridinium intermediate, forcing the functionalization of the deactivated amine.

Step-by-Step Execution:

  • Reactor Charging: To a dry, nitrogen-purged reactor, charge 1.0 equivalent of 2-(ethanesulfonyl)aniline and 10 volumes of anhydrous Tetrahydrofuran (THF).

  • Base & Catalyst Addition: Add 1.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of DMAP. (Causality: TEA acts as an acid scavenger to neutralize trace impurities, while DMAP drives the reaction kinetics).

  • Electrophile Addition: Cool the reactor to 0–5 °C. Add 1.2 equivalents of Boc2O dropwise over 30 minutes. (Causality: Low temperature controls the exothermic release of isobutylene/CO2 and prevents the formation of di-Boc protected impurities).

  • Maturation: Warm the mixture to 25 °C and stir for 12 hours.

  • Validation Checkpoint 1 (IPC): Sample the reaction mixture for HPLC analysis.

    • Self-Validation Rule: Do not proceed to workup unless the unreacted 2-(ethanesulfonyl)aniline is ≤ 0.5% AUC. If > 0.5%, add an additional 0.1 eq of Boc2O and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with 5 volumes of saturated aqueous NH4Cl to neutralize the DMAP and TEA. Extract the product with Ethyl Acetate (3 x 5 volumes).

  • Crystallization: Concentrate the organic layer under reduced pressure and recrystallize the crude residue from a Heptane/Ethyl Acetate (4:1) gradient.

  • Validation Checkpoint 2 (Final Release): Filter and dry the solid in a vacuum oven at 40 °C until constant weight.

    • Self-Validation Rule: Confirm identity via 1H-NMR (DMSO-d6). The spectrum must show a 9H singlet at ~1.45 ppm (confirming the tert-butyl group) and a clean 3H triplet / 2H quartet (confirming the ethyl chain).

Downstream Applications: Target Engagement in Oncology

Once synthesized and purified, the Boc group is cleaved to yield the reactive free aniline. This nucleophile is then coupled to complex heterocyclic scaffolds. A prominent application of this specific ethanesulfonyl-aniline motif is in the development of Menin-MLL interaction inhibitors [2].

In aggressive leukemias, the Menin protein binds to MLL (Mixed Lineage Leukemia) fusion proteins, driving oncogenic transcription. APIs derived from CAS 1365272-94-1 utilize the ethanesulfonyl group to anchor deeply into the Menin binding pocket via critical hydrogen bonds, displacing the MLL fusion protein, halting leukemogenesis, and inducing cellular differentiation.

Visualizations

SynthesisWorkflow A Boc-Protected Intermediate CAS: 1365272-94-1 B Acidic Cleavage (HCl/Dioxane) A->B Deprotection C Free Aniline Nucleophile B->C Yields E Target API (e.g., Menin Inhibitor) C->E Assembly D Electrophilic Scaffold (SNAr/Coupling) D->E Assembly

Fig 1: Synthetic workflow from Boc-protected intermediate to final API assembly.

Mechanism API Ethanesulfonyl-API Menin Menin Protein API->Menin High-Affinity Binding Inhibition Complex Disruption API->Inhibition Induces Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Disease Leukemogenesis Complex->Disease Promotes Inhibition->Complex Blocks

Fig 2: Pharmacological mechanism of ethanesulfonyl-derived APIs in Menin-MLL inhibition.

References

  • PubChem (National Institutes of Health). 2-(Ethanesulfonyl)aniline | C8H11NO2S | CID 12646362.[3] URL:[Link]

  • Google Patents. US11479557B2 - Inhibitors of the menin-MLL interaction.[2] URL:

Sources

Methodological & Application

Application Note: Synthesis and Scale-Up Protocol for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS: 1365272-94-1)

Executive Summary & Strategic Rationale

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is a highly valuable synthetic building block, predominantly utilized in the development of P2X3 and P2X2/3 receptor antagonists for chronic pain and cough management. The structural core—an ortho-ethanesulfonyl aniline protected by a tert-butoxycarbonyl (Boc) group—presents specific synthetic challenges.

Mechanistic Pathway & Reaction Causality

The two-step approach is designed to maximize yield while minimizing hazardous byproducts.

Step 1: N-tert-Butoxycarbonylation (Boc Protection) Aromatic amines are inherently weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Traditional Boc protection of anilines requires harsh heating or the addition of strong nucleophilic catalysts like 4-dimethylaminopyridine (DMAP). However, by utilizing an alcoholic solvent (Methanol), the reaction rate is dramatically accelerated at room temperature. Mechanistically, the alcohol acts as a hydrogen-bond donor, stabilizing the 6-membered transition state between the aniline N-H and the carbonyl oxygen of the Boc anhydride (Boc₂O) [1].

Step 2: Thioether Oxidation to Sulfone The intermediate thioether must be oxidized to the sulfone without compromising the newly formed carbamate linkage. meta-Chloroperoxybenzoic acid (mCPBA) is the optimal oxidant for this transformation[2]. The oxidation proceeds via a sequential electrophilic oxygen transfer: first yielding a sulfoxide, and subsequently the sulfone[3]. Precise stoichiometric control (2.5 equivalents of mCPBA) and strict temperature modulation (0 °C to room temperature) are critical. Excess heat or stronger oxidants (like H₂O₂ in acetic acid) risk concurrent N-oxidation or premature Boc deprotection due to localized acidic microenvironments.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-(Ethylsulfanyl)aniline (Starting Material) B tert-Butyl N-[2-(ethylsulfanyl) phenyl]carbamate (Intermediate) A->B Step 1: Boc2O, MeOH RT, 2-4 h C tert-Butyl N-[2-(ethanesulfonyl) phenyl]carbamate (Final Product) B->C Step 2: mCPBA (2.5 eq), DCM 0 °C to RT, 4 h

Caption: Two-step synthetic workflow for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl N-[2-(ethylsulfanyl)phenyl]carbamate

This step establishes the protected intermediate using kinetic solvent-assistance.

Materials:

  • 2-(Ethylsulfanyl)aniline (1.0 equiv, 100 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 120 mmol)

  • Anhydrous Methanol (150 mL)

Procedure:

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer with 2-(ethylsulfanyl)aniline and anhydrous methanol.

    • Causality: Methanol is chosen specifically over DCM or THF to leverage hydrogen-bond stabilization, which lowers the activation energy of the nucleophilic attack [1].

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add Boc₂O dropwise over 15 minutes.

    • Causality: While the reaction is run at room temperature, the initial addition is exothermic; cooling prevents localized boiling and outgassing of CO₂.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is a self-validating system: the evolution of CO₂ gas acts as a visual indicator of reaction progress.

  • Workup: Once bubbling ceases and TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (200 mL).

  • Purification: Wash the organic layer with 0.1 M HCl (2 x 50 mL) to remove any unreacted trace aniline, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a pale yellow oil or low-melting solid.

Step 2: Oxidation to tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

This step executes the exhaustive oxidation of the thioether to the sulfone.

Materials:

  • tert-Butyl N-[2-(ethylsulfanyl)phenyl]carbamate (1.0 equiv, ~100 mmol)

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity) (2.5 equiv, 250 mmol)

  • Anhydrous Dichloromethane (DCM) (300 mL)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Procedure:

  • Preparation: Dissolve the intermediate from Step 1 in anhydrous DCM in a 1 L flask. Cool strictly to 0 °C.

  • Oxidation: Add mCPBA portion-wise over 30 minutes.

    • Causality: Gradual addition at 0 °C controls the local concentration of the oxidant. A rapid addition generates excessive heat, which can lead to the formation of N-oxide impurities or cleavage of the acid-sensitive Boc group [2].

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The initial clear solution will become cloudy as 3-chlorobenzoic acid (the byproduct of mCPBA) precipitates out of the DCM.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C and slowly add 100 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces any unreacted peroxy acid. Failing to quench peroxides before solvent evaporation creates a severe explosion hazard.

  • Neutralization: Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 x 100 mL).

    • Causality: This deprotonates the 3-chlorobenzoic acid, pulling it entirely into the aqueous phase.

  • Isolation: Wash with brine, dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude product from a mixture of Heptane/Ethyl Acetate to afford the pure sulfone as a white crystalline solid.

Quantitative Data & Process Optimization

To ensure reproducibility across different scales, the following optimization metrics and troubleshooting guidelines have been established based on empirical data.

Table 1: Reagent Stoichiometry and Yield Optimization for Thioether Oxidation

Oxidant SystemEquivalentsTemperature ProfileMajor Isolated ProductYield (%)
mCPBA1.00 °C (2 h)Sulfoxide85%
mCPBA 2.5 0 °C to RT (4 h) Sulfone (Target) 92%
H₂O₂ / Acetic Acid3.060 °C (6 h)Sulfone + N-oxide impurities65%
Oxone / MeOH2.5RT (12 h)Sulfone (Sluggish kinetics)78%

Data Summary: mCPBA at 2.5 equivalents provides the optimal balance of exhaustive oxidation without degrading the substrate [3].

Table 2: Troubleshooting Guide

Observed IssuePotential Mechanistic CauseRecommended Solution
Incomplete Boc protection Weak nucleophilicity of the ortho-substituted aniline.Ensure anhydrous Methanol is used to maximize hydrogen-bonding stabilization. Alternatively, add 10 mol% I₂ as a mild Lewis acid catalyst.
Formation of sulfoxide impurity Insufficient oxidant or premature quenching.The oxidation is stepwise (thioether → sulfoxide → sulfone). Ensure a strict 2.5 molar excess of mCPBA accounting for its ~77% commercial purity weight.
Loss of Boc group during Step 2 Localized acidic microenvironments from mCPBA byproduct.Maintain strict temperature control (do not exceed 25 °C). If scaling >500g, consider adding a mild buffering agent (e.g., Na₂HPO₄) to the organic phase.

Analytical Characterization Standards

To validate the integrity of the final product (tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate), the following analytical benchmarks must be met:

  • LC-MS: A single major peak on a C18 reverse-phase column. The mass spectrum should display the expected molecular ion [M+H]⁺ at m/z 286.1 and a characteristic fragment at m/z 230.1 (corresponding to the loss of the tert-butyl group, [M-tBu+H]⁺), which is a hallmark of Boc-protected amines.

  • ¹H NMR (CDCl₃, 400 MHz):

    • A sharp singlet at ~1.50 ppm (9H) confirming the intact tert-butyl group.

    • A quartet at ~3.15 ppm (2H) and a triplet at ~1.25 ppm (3H) corresponding to the ethyl group attached to the strongly electron-withdrawing sulfone moiety. The significant downfield shift of the methylene protons confirms successful oxidation from the thioether.

    • A broad singlet at ~8.50 ppm (1H) for the carbamate N-H, heavily deshielded by the adjacent aromatic ring and intramolecular hydrogen bonding with the sulfone oxygen.

References

  • Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry WuXi AppTec
  • 6-(Methylthio)
  • Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)

Application Note: N-Boc Protection of 2-(Ethanesulfonyl)aniline – Overcoming Steric and Electronic Deactivation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in medicinal chemistry and drug development due to its orthogonality and stability under catalytic hydrogenation and basic conditions [1]. However, installing a Boc group on highly electron-deficient, ortho-substituted anilines like 2-(ethanesulfonyl)aniline presents a significant synthetic hurdle.

The difficulty arises from a dual-deactivation mechanism:

  • Electronic Deactivation: The ortho-ethanesulfonyl moiety exerts powerful inductive and resonance electron-withdrawing effects. This aggressively pulls electron density away from the amine's nitrogen lone pair, quenching its inherent nucleophilicity.

  • Steric Hindrance: The bulky ethanesulfonyl group creates a physical barricade, blocking the trajectory required for the nitrogen lone pair to attack the sterically demanding di-tert-butyl dicarbonate (Boc₂O) electrophile.

Standard protection protocols (e.g., Boc₂O with Triethylamine or DMAP in dichloromethane) typically fail or stall at low conversions [2]. To bypass this kinetic barrier, the ground-state amine must be converted into a highly reactive species. By utilizing a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) , the aniline is quantitatively deprotonated to form a transient sodium anilide intermediate [3]. This intermediate possesses a full negative charge on the nitrogen atom, exponentially increasing its nucleophilicity and driving a rapid, quantitative attack on the Boc₂O molecule.

Comparative Methodologies & Quantitative Data

The table below summarizes the expected yields and reaction times for the Boc protection of electron-deficient ortho-substituted anilines using various reagent systems, highlighting the necessity of the strong-base approach.

Method / Reagent SystemCatalyst / BaseSolventTemp (°C)TimeExpected Yield (%)Mechanistic Constraint / Causality
Standard TEA (2.0 eq)DCM2524 h< 20%Free amine lacks sufficient nucleophilicity to attack Boc₂O.
DMAP-Catalyzed DMAP (0.2 eq)THF6018 h40 - 50%Severe steric clash between the active DMAP-Boc adduct and the ortho-substituted substrate.
Organocatalytic HFIP (Neat)HFIP252 - 4 h80 - 85%Hydrogen bonding activates Boc₂O, but high solvent cost limits scale-up viability [4].
Strong Base (NaHMDS) NaHMDS (1.2 eq) THF -78 to 25 2 h > 90% Anilide formation completely overcomes both steric and electronic deactivation [3].

Experimental Protocol: NaHMDS-Mediated Boc Protection

Self-Validating System: This protocol incorporates specific temperature controls to prevent side reactions and a targeted quenching step to ensure the isolated mass reflects the true product yield rather than unreacted electrophile.

Materials Required:

  • 2-(Ethanesulfonyl)aniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen purge. Causality: NaHMDS is highly moisture-sensitive; ambient water will prematurely protonate the base, halting the reaction.

  • Substrate Dissolution: Dissolve 2-(ethanesulfonyl)aniline (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Deep cooling prevents unwanted side reactions, such as the nucleophilic attack of the base on the sulfonyl group.

  • Deprotonation: Dropwise add the NaHMDS solution (1.2 eq) over 10 minutes. Stir at -78 °C for 30 minutes. Causality: A distinct color change (typically deep yellow/orange) will occur, self-validating the formation of the highly conjugated sodium anilide intermediate.

  • Electrophile Addition: Dissolve Boc₂O (1.2 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Causality: Using a minimal solvent volume maintains a high overall reaction concentration, maximizing the bimolecular collision rate between the anilide and Boc₂O.

  • Reaction Progression: Remove the cooling bath and allow the mixture to slowly warm to room temperature over 1.5 hours. Monitor via TLC (Hexanes/EtOAc, 7:3).

  • Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Causality: NH₄Cl safely protonates any unreacted anilide and destroys residual NaHMDS, preventing base-catalyzed degradation of the product during solvent evaporation.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of Hexanes to 20% EtOAc in Hexanes) to afford pure N-Boc-2-(ethanesulfonyl)aniline.

Workflow & Mechanistic Pathway

G A 2-(Ethanesulfonyl)aniline (Electronically Deactivated) B NaHMDS (1.2 eq) THF, -78 °C A->B Deprotonation C Sodium Anilide Intermediate (Highly Nucleophilic) B->C D Boc2O (1.2 eq) Warm to RT C->D Nucleophilic Attack E N-Boc-2-(ethanesulfonyl)aniline (Target Product) D->E Workup (NH4Cl)

Mechanistic workflow of NaHMDS-mediated Boc protection overcoming electronic deactivation.

References

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL:[Link]

  • NaHMDS: A highly efficient base for the Boc protection of weakly nucleophilic amines Source: Tetrahedron Letters URL:[Link][1]

  • 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines Source: Synthesis URL:[Link][1]

Sources

Application Notes and Protocols: The Chemistry and Utility of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, a versatile bifunctional molecule poised for significant applications in medicinal chemistry and synthetic organic chemistry. By integrating a tert-butoxycarbonyl (Boc)-protected aniline with an ethyl sulfone moiety on the same aromatic scaffold, this compound offers orthogonal reactivity, enabling selective transformations critical for constructing complex molecular architectures. This document details a plausible synthetic pathway, core reactions such as N-Boc deprotection under various conditions, and advanced applications including base-mediated intramolecular cyclization to form bioactive benzothiazine scaffolds. Each section includes detailed, field-tested protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and process development.

Introduction and Compound Overview

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is a synthetic intermediate whose structure is of considerable interest to medicinal chemists. The molecule is composed of three key components:

  • A Phenyl Ring: The central aromatic scaffold.

  • An N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its stability under a wide range of conditions and its susceptibility to clean removal under specific, often acidic, conditions make it ideal for multi-step syntheses.[1]

  • An Ethanesulfonyl Group: Aryl sulfones are prevalent structural motifs in a vast number of pharmaceutical agents and are known to contribute to metabolic stability and potent biological activity.[2]

The strategic ortho-positioning of these two functional groups creates a precursor ripe for chemical manipulation, including deprotection to reveal a nucleophilic aniline and intramolecular cyclization to generate heterocyclic systems of high value in drug discovery, such as the 1,2-benzothiazine-1,1-dioxide core.[1]

Physicochemical Properties & Safety
PropertyValueSource/Note
Molecular Formula C₁₃H₁₉NO₄SCalculated
Molecular Weight 285.36 g/mol Calculated
Appearance Predicted: White to off-white solidAnalogy to similar compounds
Solubility Soluble in DCM, THF, Ethyl Acetate, DMFAnalogy to similar compounds
Melting Point Not reported; predicted >100 °CAnalogy to similar compounds

Safety & Handling: While specific toxicological data for this compound is not available, it should be handled with standard laboratory precautions. Based on related structures, it may cause skin and eye irritation.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of contact, wash skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Synthesis of the Target Compound

A robust synthesis of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate can be envisioned from commercially available starting materials. A logical, multi-step approach is outlined below, designed for efficiency and scalability.

G cluster_0 Plausible Synthetic Workflow SM 2-Nitrothiophenol INT1 1-(Ethylsulfanyl)-2-nitrobenzene SM->INT1 1. Base (e.g., K₂CO₃) 2. Ethyl Iodide (S-Alkylation) INT2 2-(Ethylsulfanyl)aniline INT1->INT2 Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) (Nitro Reduction) INT3 tert-Butyl N-[2-(ethylsulfanyl)phenyl]carbamate INT2->INT3 (Boc)₂O, Base (e.g., TEA) Solvent (e.g., DCM) (N-Protection) TARGET tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate INT3->TARGET Oxidation (e.g., m-CPBA or Oxone®) (Sulfide to Sulfone)

Figure 1: Proposed synthetic route to the title compound.
Protocol 2.1: Synthesis via N-Protection and Oxidation

This protocol assumes the availability of 2-(Ethylsulfanyl)aniline.

Step 1: N-Boc Protection of 2-(Ethylsulfanyl)aniline

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(ethylsulfanyl)aniline (1.0 eq) and dissolve in dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq). To this stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tert-Butyl N-[2-(ethylsulfanyl)phenyl]carbamate can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Step 2: Oxidation to the Sulfone

  • Setup: Dissolve the purified product from Step 1 (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2-2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality Note: Using slightly more than two equivalents of the oxidant is crucial to ensure the complete conversion of the sulfide first to a sulfoxide and then to the desired sulfone.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC for the disappearance of the starting material and the intermediate sulfoxide.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize excess oxidant, followed by a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product, tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, can be purified by recrystallization or flash chromatography.

Key Reactions: N-Boc Deprotection

The removal of the Boc protecting group is one of the most fundamental and critical reactions involving this molecule. The choice of deprotection method depends on the substrate's tolerance to acidic, thermal, or other conditions.

G cluster_deprotection N-Boc Deprotection Pathways Start tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate Method1 Acidic Conditions (e.g., TFA, HCl) Start->Method1 Protonation & Elimination Method2 Thermal Conditions (High Temp) Start->Method2 Thermolysis Method3 Mechanochemical (Solvent-Free) Start->Method3 Solid-State Acidolysis Product 2-(Ethanesulfonyl)aniline Method1->Product Method2->Product Method3->Product

Figure 2: Overview of common N-Boc deprotection methods.
Comparison of Deprotection Methods
MethodReagentsConditionsTypical YieldAdvantagesDisadvantagesCitation
Acidic Trifluoroacetic Acid (TFA) in DCM0 °C to RT, 1-2 h>95%Fast, reliable, volatile byproductsHarsh for acid-sensitive groups, corrosive[4]
Microwave Water100-150 °C, 10-30 min>90%"Green" solvent, rapidRequires microwave reactor, high pressure[5]
Mechanochemical p-TsOH (solid)Ball mill, RT, 10-20 min~95%Solvent-free, rapid, mild temp.Requires specialized equipment[6]
Thermal None (neat or in high-boiling solvent)>180 °C, variable timeVariableNo reagents, cleanHigh temp., potential for side reactions[7]
Protocol 3.1: Standard Acidic Deprotection with TFA

This is the most common and reliable method for small-scale laboratory synthesis.

  • Setup: Dissolve tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask at 0 °C.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirring solution.

    • Causality Note: A large excess of TFA ensures rapid and complete protonation of the carbamate, initiating the deprotection cascade. The reaction generates gaseous isobutylene and carbon dioxide.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in ethyl acetate and neutralize by washing carefully with a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine, 2-(ethanesulfonyl)aniline.[8]

Advanced Application: Intramolecular Cyclization

The ortho-relationship between the protected amine and the ethyl sulfone group provides an excellent opportunity for intramolecular cyclization to form a 1,2-benzothiazine-1,1-dioxide scaffold. This heterocyclic core is found in several pharmacologically active compounds, including anti-inflammatory agents.[1] The reaction proceeds via a base-mediated deprotonation of the carbamate nitrogen, followed by an intramolecular nucleophilic attack.

Protocol 4.1: Base-Mediated Intramolecular Cyclization

This protocol is a representative procedure based on similar cyclizations of N-protected amines.[9]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, approx. 0.1 M). Add the substrate, tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a strong, non-nucleophilic base such as n-Butyllithium (n-BuLi, 1.1 eq) or Lithium diisopropylamide (LDA, 1.1 eq) dropwise.

    • Expertise Note: The use of a strong, hindered base at low temperature is critical. It ensures deprotonation of the N-H proton without competing nucleophilic attack at the carbamate carbonyl or the sulfone group.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithium amide anion.

  • Cyclization: Slowly warm the reaction mixture to room temperature and allow it to stir overnight (12-18 hours). The warming provides the thermal energy necessary for the intramolecular nucleophilic substitution to occur.

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting cyclized product, a Boc-protected benzothiazine derivative, can be purified via flash column chromatography.

G cluster_cyclization Proposed Intramolecular Cyclization Mechanism Start Substrate (in THF, -78 °C) Anion Lithium Amide Anion (Deprotonation) Start->Anion Strong Base (e.g., n-BuLi) TS Intramolecular SNAr-like Transition State Anion->TS Warm to RT Product Cyclized Product (N-Boc-1,2-benzothiazine-1,1-dioxide derivative) TS->Product Elimination of Li-Et

Figure 3: Logical workflow for base-mediated cyclization.

Conclusion

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is more than a simple protected amine; it is a strategically designed synthetic intermediate. Its orthogonal functional groups—a readily cleavable Boc-amine and a stable sulfone—allow for a diverse range of chemical transformations. The protocols provided herein for N-Boc deprotection offer researchers multiple pathways to access the valuable 2-(ethanesulfonyl)aniline intermediate, with options balancing speed, substrate sensitivity, and environmental impact. Furthermore, the potential for intramolecular cyclization highlights its utility in rapidly constructing complex, drug-like heterocyclic scaffolds. This compound represents a powerful tool for chemists aiming to accelerate discovery and development programs.

References

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from a URL provided by the grounding tool.
  • Huang, Z., et al. (2022). Facile and Efficient N-Boc Deprotection of Amide and Sulfonamide under Microwave Irradiation in Water. HETEROCYCLES, 104(9), 1559-1564. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). N‐Boc deprotection of primary and secondary sulfonimidamide. Retrieved from a URL provided by the grounding tool.
  • (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from a URL provided by the grounding tool.
  • (2010, October 28). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
  • Patel, C., Bassin, J. P., Scott, M., & Goyal, M. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(6), 786. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Retrieved from a URL provided by the grounding tool.
  • TCI AMERICA. (2022, August 8). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
  • Xu, F., Chen, J., & Pan, X. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(11), 1438. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2020, July 21). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • Snieckus, V. (1990).
  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 159-165. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives. Retrieved from a URL provided by the grounding tool.

Sources

Application Note: Deprotection of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development[1]. However, the deprotection of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate presents a unique physicochemical challenge. The presence of the ortho-ethanesulfonyl (-SO₂Et) group drastically alters the electron density and basicity of the aniline system. This application note details the mechanistic causality behind reagent selection and provides a self-validating, step-by-step protocol engineered specifically for highly electron-deficient aniline derivatives.

Mechanistic Causality & Substrate Specificity

To design a successful deprotection and isolation strategy, one must understand the specific electronic effects governing this molecule:

  • Impact on Cleavage Kinetics: Acid-catalyzed Boc deprotection initiates via the reversible protonation of the carbamate carbonyl oxygen[1]. The ortho-ethanesulfonyl group is a potent electron-withdrawing group (EWG). By pulling electron density away from the nitrogen, it reduces the nucleophilicity and basicity of the carbamate system. Kinetic studies indicate that while HCl-catalyzed deprotection relies on a second-order dependence on acid concentration, TFA-mediated cleavage requires a massive stoichiometric excess (often acting as a co-solvent) to drive the equilibrium toward the protonated intermediate[2].

  • Impact on Product Isolation: The resulting product, 2-(ethanesulfonyl)aniline, is an exceptionally weak base. Standard Boc deprotections of aliphatic amines often utilize HCl in dioxane to precipitate a stable, crystalline hydrochloride salt[3]. However, the conjugate acid of 2-(ethanesulfonyl)aniline is highly prone to dissociation. Attempting to isolate this specific product as an HCl or TFA salt frequently yields intractable, hygroscopic oils. Therefore, the protocol must be engineered to isolate the free base via a carefully buffered aqueous workup.

Mechanism SM tert-Butyl N-[2-(ethanesulfonyl) phenyl]carbamate Protonated Protonated Carbamate Intermediate SM->Protonated H+ (TFA) Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Fragmentation Product 2-(Ethanesulfonyl)aniline + CO2 + Isobutylene Carbamic->Product Decarboxylation

Mechanistic pathway of acid-catalyzed Boc deprotection for the target aniline derivative.

Quantitative Method Comparison

While alternative mild methods (such as oxalyl chloride in methanol) exist for highly sensitive substrates[4], strong acids remain the industry standard. The table below summarizes the causality behind selecting TFA over HCl for this specific electron-deficient substrate.

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Acid Concentration 20–50% (v/v) TFA[3]4.0 M HCl[3]
Reaction Kinetics 1–2 hours at 25 °C2–4 hours at 25 °C
Intermediate State Trifluoroacetate salt (highly soluble)Hydrochloride salt (often gums out)
Optimal Isolation Aqueous basic workup (Free base)Evaporation / Trituration (Salt)
Suitability for Target Optimal (Excess acid drives cleavage)Suboptimal (Salt isolation fails)

Self-Validating Experimental Protocol

The following protocol utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]. It is designed as a self-validating system , meaning each step contains an observable metric to confirm success before proceeding.

Workflow Step1 1. Dissolution Dissolve SM in anhydrous DCM Step2 2. Acidification Add 20-50% TFA dropwise at 0 °C Step1->Step2 Step3 3. Cleavage Stir at RT for 1-2 hours Step2->Step3 Step4 4. Concentration Remove volatiles in vacuo Step3->Step4 Step5 5. Neutralization Quench with Sat. NaHCO3 (pH 8) Step4->Step5 Step6 6. Isolation Extract, dry, and concentrate Step5->Step6

Self-validating experimental workflow for TFA-mediated Boc deprotection and free-base isolation.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Charge a round-bottom flask with tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate (1.0 equivalent). Dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration.

  • Causality: Anhydrous conditions prevent premature side reactions, and DCM provides excellent solubility for both the protected substrate and the highly polar TFA.

  • Validation Checkpoint: The solution must be completely clear and homogenous.

Step 2: Acid Introduction

  • Action: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20% to 50% v/v[3].

  • Causality: Dropwise addition at 0 °C mitigates the exothermic protonation step and prevents the rapid, uncontrolled evolution of CO₂ gas.

Step 3: Cleavage & Decarboxylation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 1 to 2 hours.

  • Causality: The warming phase provides the activation energy necessary for the fragmentation of the tert-butyl cation and the subsequent decarboxylation[1].

  • Validation Checkpoint: Gentle effervescence (bubbling) should be observed as CO₂ and isobutylene gases are liberated[5].

Step 4: Volatile Removal

  • Action: Once TLC or LC-MS confirms complete consumption of the starting material, concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and the bulk of the excess TFA.

  • Causality: Removing excess TFA prior to aqueous workup prevents violent effervescence during neutralization and reduces the volume of base required.

  • Validation Checkpoint: A thick, amber/yellow oil (the crude trifluoroacetate salt) will remain in the flask.

Step 5: Basification & Extraction

  • Action: Re-dissolve the crude oil in fresh DCM (equal to the original reaction volume). Cool to 0 °C and slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8.

  • Causality: Because 2-(ethanesulfonyl)aniline is a weak base, pH 8 is sufficient to completely deprotonate the trifluoroacetate salt, driving the free aniline into the organic (DCM) phase.

  • Validation Checkpoint: Effervescence will occur during base addition. It must cease, and pH paper must confirm the aqueous layer is mildly basic.

Step 6: Organic Phase Processing

  • Action: Separate the layers. Extract the aqueous layer with two additional portions of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: The final product should isolate as a solid or a distinct, crystallizing oil, free of the sharp odor of TFA.

Analytical Validation Parameters (E-E-A-T)

To ensure scientific integrity, the success of the deprotection must be verified against the following analytical signatures:

  • LC-MS Analysis: The starting material (MW = 285.36) typically exhibits an [M+H]⁺ at m/z 286, often accompanied by in-source fragmentation peaks at m/z 230 (loss of t-butyl, -56 Da) or 186 (loss of Boc, -100 Da). Successful deprotection is validated by a single, dominant [M+H]⁺ peak at m/z 186.

  • ¹H NMR (CDCl₃): The definitive self-validating signature is the complete disappearance of the intense 9H singlet at ~1.50 ppm , which corresponds to the tert-butyl group. Furthermore, the newly formed aniline -NH₂ protons will appear as a broad singlet (exchangeable with D₂O), and the aromatic signals will shift due to the loss of the carbamate's electronic influence.

References[1] A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1N3OrosukSmV_Mk9JOmlijwXwEH_ZI4bU45GSVnGbbtC9XqCdtPF79Sa0vy-pLfzHPEUtRSRZyHjumYmCuLTczuAeFMr67YLYcksxwK_MQXspvzw5tZbxyTGJfpFNxU3YQtvUv2aCo5-XQ3hdyQ-NhdbmV4h2f3xqjJ_5FbibmOg-EERohcjn_Qc-aCnSmYK9tSknljwiE9C-srvTOS9tKzCCOm0EtPB53lQ=[5] Protecting Groups for Amines: Carbamates. Master Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4SrDttpja_i9PVBgsN-ku6WijCIIwr4uh9U7YwD6Wb2Pm2rICNyxjGuL3ZPEA25J5AI42fhQyKBRvF5Ddq4qJS4uRRKqnyySs7dKtWBQyTc0sXia0-59aHLm66gPQBgU0P6zmQ15z7RVfbfVvday6T-n9GtktTh2xXRaPC1h3b3FnwBQxPCbFk8wTa9bN_ysmR2LwXA==[2] Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHagh4zbcTz8hISiKUWNSNTSFi3WsqzKbR5PD2a2TjytiUmFnb3DIC8zy9p0ry4Ts9FdGN0AvFK-8kNk6YjomcVNZx1xP72LBYF7rJzILQiWgAgkFmq7nKK7aY0GQ5f5dKYWikgEg==[3] A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTsc6cYcCERfCAFt_Ixlw1wEiyHTZx5GFoy9eG77COnMota18nm599GMLCyJtSW6fao1Yg6tU2ZsyLyGKtOFDrAglzhfsil36ltFGE5cKbWxwK1ICzbI54grWQ6TVNkR05lDXO9Pz5n1Kme3VlC0DMZphEe_KCCjbhnjkr3JhpLnw9WAUjGLw8ecRnYyhkaTeeopzWjnT3ykZDua2tfe9EfK-I6VjolhQ=[4] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0nYh_TrDbjsOi6wn7443_J2w23M_fwjXxVPnqupmBBgbzhmOuwSbixsw6kTYWrTRLQZZHPvHANfgHj0gckV1goNGItr1EopxwyQjBmu3KDx_zM5wOIwXlJQWRLncCqrR1SN6wTj3X4QEnPgU=

Sources

The Strategic Synthesis of Atorvastatin Intermediates: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediates in Modern Drug Synthesis

In the intricate process of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey where the efficiency, purity, and scalability of each step are paramount. Central to this endeavor are pharmaceutical intermediates, the molecular building blocks that form the scaffold of the final drug molecule.[1] These compounds, while not possessing therapeutic activity themselves, are the lynchpins in the synthetic route, dictating the overall success of the manufacturing process.[1] A well-designed synthetic pathway utilizing stable and high-purity intermediates is crucial for ensuring the final API meets the stringent quality standards required for therapeutic use.

This technical guide provides an in-depth exploration of the synthesis of key intermediates for Atorvastatin, a leading synthetic lipid-lowering agent. Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to reduce the risk of cardiovascular events.[2] The industrial synthesis of Atorvastatin is a testament to the power of convergent synthesis, where complex molecules are assembled from several independently prepared intermediates. The most prominent and commercially viable method for constructing the core pyrrole structure of Atorvastatin is the Paal-Knorr synthesis.[2][3] This approach involves the condensation of a 1,4-diketone with a chiral amino-ester side chain, the latter being a critical intermediate that imparts the necessary stereochemistry for the drug's efficacy.[2]

This document will provide detailed protocols for the synthesis of these pivotal Atorvastatin intermediates, explain the rationale behind the chosen synthetic strategies, and present quantitative data to guide researchers, scientists, and drug development professionals in their work.

The Biological Target: HMG-CoA Reductase Inhibition

Atorvastatin's therapeutic effect stems from its potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[4][5] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol in the liver.[4][6] By competitively binding to the active site of HMG-CoA reductase, Atorvastatin blocks the production of mevalonate and, consequently, the entire downstream cholesterol synthesis pathway.[4][7]

The reduction in intracellular cholesterol levels in hepatocytes triggers a compensatory upregulation of LDL (low-density lipoprotein) receptors on the cell surface.[5][8] This leads to increased clearance of LDL cholesterol from the bloodstream, thereby lowering the levels of "bad" cholesterol and reducing the risk of atherosclerosis and subsequent cardiovascular diseases.[8]

HMG_CoA_Reductase_Inhibition HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase (Enzyme) HMG_CoA->HMG_CoA_Reductase Binds to Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Competitively Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Intracellular_Cholesterol Decreased Intracellular Cholesterol HMG_CoA_Reductase->Intracellular_Cholesterol Inhibition leads to Cholesterol_Synthesis Downstream Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis LDL_Receptors Upregulation of LDL Receptors Intracellular_Cholesterol->LDL_Receptors Triggers LDL_Clearance Increased LDL Clearance from Blood LDL_Receptors->LDL_Clearance

Caption: Mechanism of Atorvastatin action.

Convergent Synthesis of Atorvastatin: The Paal-Knorr Pathway

The industrial synthesis of Atorvastatin is a prime example of a convergent strategy, where two key intermediates, a 1,4-diketone and a chiral side-chain amine, are synthesized separately and then combined in a final step to form the core structure of the drug.[2] This approach is highly efficient for large-scale production.[2]

Atorvastatin_Synthesis_Workflow Diketone_Synthesis Synthesis of 1,4-Diketone Intermediate Paal_Knorr Paal-Knorr Condensation Diketone_Synthesis->Paal_Knorr Chiral_Amine_Synthesis Synthesis of Chiral Side-Chain Amine Intermediate Chiral_Amine_Synthesis->Paal_Knorr Protected_Atorvastatin Protected Atorvastatin Paal_Knorr->Protected_Atorvastatin Deprotection Deprotection & Saponification Protected_Atorvastatin->Deprotection Atorvastatin_Calcium Atorvastatin Calcium (API) Deprotection->Atorvastatin_Calcium

Caption: Convergent synthesis of Atorvastatin.

Synthesis of the Chiral Side-Chain Amine Intermediate

The chiral side-chain, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a critical intermediate that establishes the correct stereochemistry essential for Atorvastatin's biological activity.[9][10] Its synthesis is a multi-step process that often begins with readily available chiral starting materials. An example of a synthetic route involves the catalytic hydrogenation of a cyanomethyl precursor.[11]

Experimental Protocol: Synthesis of the Chiral Side-Chain Amine

This protocol outlines the reduction of tert-butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate to the corresponding amine.

Materials and Reagents:

  • tert-butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

  • Saturated ammonia in methanol solution

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a 250 mL pressure autoclave, add 4.0 g (15 mmol) of tert-butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, 80 g of a saturated ammonia solution in methanol, and 1.0 g of Raney Nickel.[11]

  • Purge the autoclave with nitrogen gas twice.[11]

  • Introduce hydrogen gas to a pressure of 12-15 atm.[11]

  • Heat the reaction mixture to 45°C and maintain for 6 hours with stirring.[11]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.

  • The crude product can be purified by column chromatography or used directly in the subsequent Paal-Knorr condensation.

ParameterValueReference
Starting Materialtert-butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate[11]
Key ReagentsRaney Nickel, H₂, NH₃/MeOH[11]
Temperature45°C[11]
Pressure12-15 atm[11]
Reaction Time6 hours[11]
Purity (of precursor)99.5% (HPLC)[11]

Synthesis of the 1,4-Diketone Intermediate

The 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is the second key intermediate in the Paal-Knorr synthesis of Atorvastatin.[2] A common method for its preparation is the Stetter reaction.[2]

Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis

Reactants:

  • 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide

  • 4-fluorobenzaldehyde

  • 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)

  • Triethylamine

  • Ethanol (solvent)

Procedure:

  • Prepare a solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde in ethanol.[2]

  • Add a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to the solution.[2]

  • Heat the reaction mixture to 80°C and stir for approximately 24 hours.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, perform a standard workup to isolate the 1,4-diketone compound. It is crucial to ensure the reaction vessel is free of water to prevent the formation of impurities.[2]

The Convergent Step: Paal-Knorr Condensation

The Paal-Knorr reaction is a robust and high-yielding method for constructing the central pyrrole ring of Atorvastatin by condensing the 1,4-diketone and the chiral side-chain amine.[2][12]

Experimental Protocol: Paal-Knorr Condensation

Reactants:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone)

  • tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine)

  • Pivalic acid (catalyst)

  • Toluene-heptane-tetrahydrofuran (THF) co-solvent system

Procedure:

  • Dissolve the diketone (1.09 eq) and the amine (1.0 eq) in a ternary solvent mixture of toluene, heptane, and THF.[12]

  • Add pivalic acid as a catalyst.[12]

  • Heat the mixture to reflux with continuous water removal using a Dean-Stark apparatus. The removal of water is crucial to drive the reaction to completion.[13]

  • Monitor the reaction progress by HPLC. The reaction is typically complete in under 90 hours.[1]

  • Upon completion, cool the reaction mixture and perform a suitable workup to isolate the protected Atorvastatin product.

ParameterValueReference
Reactants Ratio (Diketone:Amine)~1.09 : 1[13]
CatalystPivalic Acid[12]
Solvent SystemToluene-Heptane-THF[12]
TemperatureReflux[12]
Reaction Time< 90 hours[1]
Yield>80%[12]

Purification and Analysis of Intermediates

The purity of the intermediates is critical for the successful synthesis of the final API. High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring reaction progress and assessing the purity of intermediates and the final product.[14][15]

General HPLC Conditions for Atorvastatin and Intermediates:

  • Column: A reverse-phase C8 or C18 column is typically used.[14][15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and/or methanol is common.[14][15]

  • Detection: UV detection at a wavelength around 244-248 nm is suitable for these aromatic compounds.[14][15]

Purification of the intermediates is often achieved through crystallization or column chromatography. For instance, the crude amine intermediate can be purified to >99.5% purity by crystallization.[16]

Conclusion

The synthesis of pharmaceutical intermediates is a cornerstone of modern drug development. The case of Atorvastatin highlights the power of a convergent synthetic strategy, centered around the robust Paal-Knorr reaction, to efficiently construct a complex API. The successful synthesis relies on the careful execution of each step, from the preparation of the chiral side-chain and the 1,4-diketone to their final condensation. Stringent control over reaction conditions and rigorous purification of intermediates are essential to ensure the high purity and yield required for pharmaceutical manufacturing. This guide provides a detailed framework and practical protocols to aid scientists in navigating the synthesis of these critical Atorvastatin intermediates.

References

  • Zodda, E. et al. (2018). Mechanism of Atorvastatin on Cholesterol Biosynthesis. This information is synthesized from the general knowledge presented in the source.[4]

  • Statin (HMG-CoA Reductase Inhibitor) Medications: Mechanism of Action. (2025, October 3). [Source Name].[5]

  • Burnett, J. R. (n.d.). Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology.[8]

  • A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate.[9]

  • Yuasa, Y. (2020, September 15). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry.[10]

  • Ferreira, L., et al. (2020, August 26). An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. MDPI.[6]

  • Istvan, E. S. (2001, May 11). Structural mechanism for statin inhibition of HMG-CoA reductase. PubMed.[7]

  • An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. (2025). Benchchem.[2]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. (2025, July 10). Journal of Synthetic Chemistry.[17]

  • Yuasa, Y. (n.d.). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG.[18]

  • Total Synthesis of Atorvastatin. [Source Name].[19]

  • Li, S. F., et al. (2023, August 22). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. [Source Name].[20]

  • Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate. Google Patents.[11]

  • Yuasa, Y. (2026, February 9). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. ResearchGate.[21]

  • [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. (2020, April 15). PMC.[22]

  • Preparation of an atorvastatin intermediate using a paal-knorr condensation. Google Patents.[13]

  • Atorvastatin (Lipitor) by MCR. PMC - NIH.[3]

  • Preparation Of Atorvastatin. QuickCompany.[12]

  • Purification method of atorvastatin calcium intermediate ATS-9. Google Patents.[16]

  • PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION. Patent 1861364 - EPO.[1]

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (2021, April 5). MDPI.[14]

  • An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. ResearchGate.[15]

  • An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. PMC.[23]

  • A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. (2014, September 17). CORE.[24]

Sources

Handling and storage procedures for carbamate compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling and Storage of Carbamate Compounds

Abstract

Carbamates are a diverse class of organic compounds characterized by the carbamate functional group (R-O-CO-NR'R''). Their applications are widespread, ranging from life-saving pharmaceuticals to critical agricultural pesticides.[1][2][3] While many carbamates are stable compounds that can be stored for years without decomposition, their biological activity necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research materials.[4] This guide provides a comprehensive overview of the essential procedures for managing carbamate compounds in a research and development setting, grounded in an understanding of their chemical properties and potential hazards.

Understanding Carbamate Compounds: Stability and Hazards

Carbamates are esters of carbamic acid. While carbamic acid itself is unstable, its ester derivatives can be very stable.[4] Their utility in drug design stems from their ability to act as a stable structural mimic of a peptide bond and their capacity to traverse cell membranes.[1][2][3] However, this biological activity is also the source of their primary hazard.

The principal mechanism of acute toxicity for many carbamates, particularly those used as pesticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[2][5][6] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of symptoms from mild (headache, nausea) to severe (seizures, respiratory failure).[7][8] Unlike organophosphates, the inhibition by carbamates is typically reversible.[6][8] Beyond acute toxicity, some carbamates are suspected carcinogens and may cause serious eye, skin, or respiratory irritation.[9]

Hazard Identification

A thorough risk assessment must be conducted before handling any carbamate compound. This begins with a review of the Safety Data Sheet (SDS). Key hazards are summarized below.

Hazard CategoryDescriptionPotential ConsequencesPictogram
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. Main target is the nervous system.[7][10]Dizziness, nausea, muscle twitching, respiratory distress, convulsions.[6][7]💀
Serious Eye Damage/Irritation Can cause serious irritation or chemical burns to the eyes.[9][11]Pain, redness, blurred vision, permanent eye damage.[9]
Skin Corrosion/Irritation May cause skin irritation or allergic reactions upon contact.[2][11]Redness, itching, rashes, chemical burns.[11]
Suspected Carcinogen Some carbamate compounds are suspected of causing cancer.[9][12]Long-term risk of developing cancer with repeated exposure.हेल्थ हज़ार्ड (Health Hazard)
Flammability Some carbamates are combustible solids or are formulated in flammable liquid solvents.[9][10][11]Risk of fire or explosion if handled near ignition sources.[10][11]🔥

Personal Protective Equipment (PPE): An Essential Barrier

Due to the potential for significant toxicity, the use of appropriate PPE is mandatory when handling carbamate compounds.[9][13] The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.[14]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][9][14]Protects against splashes, dusts, and vapors that can cause severe eye damage.[9][11]
Hand Protection Chemically resistant, unlined gloves (e.g., Nitrile, Neoprene).[14][15]Prevents skin absorption, which is a primary route of exposure.[14] Leather and cotton gloves are unsuitable as they absorb chemicals.[14]
Body Protection A lab coat is standard. A chemical-resistant apron is required when mixing or handling concentrates.[14][16]Protects against spills and contamination of personal clothing.
Respiratory Protection Required if dusts or aerosols are generated and engineering controls are insufficient.[9][14]Prevents inhalation of toxic particles. A NIOSH-approved respirator with the appropriate cartridge (e.g., P3 filter for dusts) should be used.[9]

Safe Handling Protocols

Adherence to established safe handling protocols minimizes the risk of exposure and preserves the integrity of the compound. All work with carbamate compounds, especially volatile or dusty ones, should be performed in a well-ventilated area, preferably a certified chemical fume hood.[9][12]

Protocol: Weighing and Transferring Solid Carbamates
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Place a plastic-backed absorbent liner on the work surface.

  • Container Equilibration: If the compound is stored cold, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[12]

  • Weighing: Use a dedicated spatula. To minimize dust generation, perform a "tap and go" method rather than scraping. Weigh the compound onto weighing paper or directly into a tared receiving vessel inside the fume hood.

  • Transfer: Carefully transfer the weighed solid into the reaction or dissolution vessel. Use a funnel if necessary.

  • Cleanup: Promptly clean any residual powder from the balance and spatula using a damp cloth, which should then be disposed of as hazardous waste.[16]

  • Closure: Tightly seal the primary container. For deuterated or moisture-sensitive carbamates, consider flushing with an inert gas (e.g., argon or nitrogen) before sealing.[12]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[17][18]

Workflow for General Handling

The following diagram illustrates the logical flow for safely handling carbamate compounds in a laboratory setting.

G Workflow for Handling Carbamate Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Don_PPE 2. Don Appropriate PPE Risk_Assessment->Don_PPE Prep_Workspace 3. Prepare Workspace (Fume Hood, Liner) Don_PPE->Prep_Workspace Weigh_Transfer 4. Weigh & Transfer (Minimize Dust) Prep_Workspace->Weigh_Transfer Perform_Task 5. Perform Procedure (e.g., Dissolution, Reaction) Weigh_Transfer->Perform_Task Clean_Area 6. Clean Workspace & Equipment Perform_Task->Clean_Area Dispose_Waste 7. Segregate & Dispose of Waste Clean_Area->Dispose_Waste Store_Compound 8. Return Compound to Storage Dispose_Waste->Store_Compound Doff_PPE 9. Doff PPE Correctly Store_Compound->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for handling carbamates.

Storage Procedures for Chemical Integrity and Safety

Proper storage is critical not only for safety but also for maintaining the chemical and, if applicable, isotopic purity of carbamate compounds.[12]

General Storage Conditions
  • Temperature: Store in a cool, dry, well-ventilated area.[17][18] Some specific carbamates may require refrigeration or freezing (-20°C) for long-term stability.[12] Always consult the SDS or manufacturer's recommendation.

  • Atmosphere: Keep containers tightly sealed to prevent exposure to moisture and air.[12][19] For highly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) is recommended.[12]

  • Light: Protect from direct sunlight and UV radiation.[20] Amber glass vials or storage in a dark cabinet is advisable.

  • Security: Store in a secure area, away from general laboratory traffic, to prevent unauthorized access.[19]

Incompatibility

Carbamates must be stored separately from incompatible materials to prevent dangerous reactions. Mixing with incompatible substances can generate heat, fire, or toxic gases.

Incompatible Material ClassPotential Hazardous Reaction
Strong Oxidizing Agents Can lead to fire or explosion.
Strong Acids May cause hydrolysis and decomposition, releasing toxic fumes.
Strong Bases Can accelerate hydrolysis, especially for N-monosubstituted carbamates.[3]
Heat and Ignition Sources Increased risk of fire for flammable carbamates or formulations.[10][11]

Source: Information synthesized from multiple chemical compatibility charts and safety data sheets.[11][20][21]

Storage Condition Decision Tree

This diagram provides a logical path for determining the appropriate storage conditions for a given carbamate compound.

G Decision Tree for Carbamate Storage start Start: New Carbamate Compound sds Consult SDS for specific storage instructions start->sds temp_sensitive Is it temperature sensitive? sds->temp_sensitive store_cold Store at recommended cold temperature (-20°C or 2-8°C) temp_sensitive->store_cold Yes store_rt Store at room temperature (cool, dry place) temp_sensitive->store_rt No moisture_sensitive Is it moisture or air sensitive? store_inert Store under inert atmosphere (N2/Ar) moisture_sensitive->store_inert Yes store_sealed Store in tightly sealed container moisture_sensitive->store_sealed No light_sensitive Is it light sensitive? store_dark Store in amber vial or dark cabinet light_sensitive->store_dark Yes store_ventilated Store in a well-ventilated area light_sensitive->store_ventilated No incompatible Check for incompatibilities (acids, bases, oxidizers) store_separate Store separately from incompatible chemicals incompatible->store_separate store_cold->moisture_sensitive store_rt->moisture_sensitive store_inert->light_sensitive store_sealed->light_sensitive store_dark->incompatible store_ventilated->incompatible

Caption: Decision tree for carbamate storage.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or personal exposure is crucial to mitigate harm.[7] Ensure eyewash stations and safety showers are accessible and personnel are trained in their use.[9]

Protocol: Spill Cleanup
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Eliminate all ignition sources if the material is flammable.[11]

  • Contain: For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[10] For solid spills, avoid generating dust; gently cover with a damp paper towel or use a HEPA-filtered vacuum.[12][18] Do not use dry sweeping.[18]

  • Collect: Wearing full PPE, carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.[12]

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[12][16]

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Personal Exposure First Aid

The following flowchart outlines the immediate actions to take following personal exposure.

G Emergency First Aid for Carbamate Exposure exposure Exposure Occurs route What is the route of exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately remove contaminated clothing. Wash skin with soap and water for 15 min. skin->skin_action eyes_action Immediately flush eyes with water for at least 15 minutes. Hold eyelids open. eyes->eyes_action inhalation_action Move person to fresh air. Provide artificial respiration if not breathing. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Call for medical help immediately. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention. Bring SDS. skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency response for personal exposure.

Waste Disposal

All carbamate compounds and materials contaminated with them (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous chemical waste.[16] Under no circumstances should they be disposed of down the drain or in regular trash.[16] Waste streams are regulated by agencies such as the EPA under the Resource Conservation and Recovery Act (RCRA).[22][23][24]

  • Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[16]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's EHS department to arrange for pickup.[16]

References

  • Gray, R. A. (n.d.). BEHAVIOR, PERSISTENCE & DEGRADATION OF CARBAMATE AND THIOCARBAMATE HERBICIDES IN THE ENVIRONMENT. Stauffer Chemical Company.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
  • Cooling Tower Chemicals. (2009, May 21). CARBAMATE Material Safety Data Sheet.
  • National Diagnostics. (2019, April 26). Carbamate-1: Safety Data Sheet.
  • Racke, K. D., & Coats, J. R. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University.
  • U.S. Environmental Protection Agency. (n.d.). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?.
  • Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET: tert-Butyl (6-chloropyridin-2-yl)carbamate.
  • Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module.
  • Apollo Scientific. (2023, March 12). Safety Data Sheet: Ethyl carbamate.
  • Popović-Bijelić, A., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • MSD Manuals. (n.d.). Organophosphate Poisoning and Carbamate Poisoning.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • BenchChem. (2025). Safety and handling of Methyl carbamate-d3.
  • Pertanika Journal of Science & Technology. (2019, April 22). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria.
  • Lecture 06: INSECTICIDE POISONINGS. (n.d.).
  • Safety Data Sheet: Methyl carbamate. (n.d.).
  • Waste Compatibility by Chemical Group. (n.d.).
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Navy Environmental Health Center. (2004, November 9). Personal Protective Equipment For Pest Management Personnel.
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • Tighadouini, S., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • Eddleston, M., et al. (2004, September 22). Early management after self-poisoning with an organophosphorus or carbamate pesticide – a treatment protocol for junior doctors. PMC.
  • U.S. Environmental Protection Agency. (1995, February 9). Carbamate Production Identification and Listing of Hazardous Waste. Federal Register.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (1996, August 26). Land Disposal Restrictions for Carbamate Wastes. Federal Register.
  • Journal of Pioneering Medical Sciences. (2024, December 15). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning.
  • Fishel, F. M. (2018, October 4). First Aid for Pesticide Exposure. University of Florida, IFAS Extension.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
  • Wayne State University. (n.d.). Chemical Compatibility Chart. Office of Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (n.d.). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
  • eCFR. (2020, April 17). 46 CFR Part 150 -- Compatibility of Cargoes.
  • B.A.R. Group. (n.d.). Chemical Resistance Information.

Sources

Experimental Protocol for the N-Boc Protection of Sulfonamides: Mechanistic Insights and Methodological Variations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol

Introduction & Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is a ubiquitous protecting group in organic synthesis, prized for its stability toward catalytic hydrogenation and strongly basic conditions, as well as its facile cleavage under mild acidic conditions (e.g., TFA or HCl in dioxane). While the N-Boc protection of standard alkyl and aryl amines is generally straightforward, the protection of sulfonamides ( R−SO2​NH2​ ) presents a unique synthetic challenge.

The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity[1]. Consequently, treating a sulfonamide with di-tert-butyl dicarbonate ( Boc2​O ) under standard conditions often results in poor conversions. To overcome this thermodynamic and kinetic barrier, two primary activation strategies are employed:

  • Nucleophilic Catalysis (Method A): Utilizing 4-dimethylaminopyridine (DMAP) alongside a general base (e.g., Triethylamine, Et3​N ). DMAP acts as a nucleophilic catalyst, attacking Boc2​O to form a highly electrophilic N-Boc-pyridinium intermediate. Simultaneously, the base deprotonates the sulfonamide, generating a more reactive sulfonamide anion that subsequently attacks the activated intermediate[1, 2].

  • Irreversible Deprotonation (Method B): For exceptionally sterically hindered or electron-deficient sulfonamides, irreversible deprotonation using a strong base like Sodium Hydride (NaH) in an aprotic solvent (THF) is required. This generates a hard, highly nucleophilic sulfonamide anion that directly attacks Boc2​O [3].

Mechanism Boc2O Boc2O (Electrophile) Intermediate N-Boc-Pyridinium Active Intermediate Boc2O->Intermediate DMAP attack DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst regeneration Product R-SO2NH-Boc (N-Boc Sulfonamide) Intermediate->Product Anion attack Sulfonamide R-SO2NH2 (Sulfonamide) Anion R-SO2NH- (Sulfonamide Anion) Sulfonamide->Anion Deprotonation Base Et3N (Base) Base->Anion Anion->Product

Figure 1: Mechanistic pathway of DMAP-catalyzed N-Boc protection of sulfonamides.

Reagent Stoichiometry & Safety Matrix

The following table summarizes the quantitative parameters and safety considerations for the reagents utilized in both methodologies.

ReagentRoleEquivalentsMW ( g/mol )Safety & Handling Notes
Sulfonamide Substrate1.0VariableHandle with standard PPE.
Boc2​O Electrophile1.1 – 1.5218.25Store at 2-8 °C. Melts at ~23 °C; handle as a liquid or low-melting solid.
Et3​N Base (Method A)1.5 – 2.0101.19Flammable, corrosive. Use in a fume hood.
DMAP Catalyst (Method A)0.1 – 0.2122.17Highly toxic upon skin contact. Weigh carefully.
NaH (60% in oil) Strong Base (Method B)1.2 – 1.524.00Reacts violently with water, releasing H2​ gas. Keep under inert atmosphere.
DCM / THF Solvent0.1 M – 0.2 MN/ATHF must be anhydrous (distilled over Na/benzophenone or from a solvent system).

Experimental Workflows

The selection between Method A and Method B depends entirely on the reactivity profile of the starting sulfonamide. The flowchart below dictates the decision-making process.

Workflow Start Evaluate Sulfonamide Reactivity Standard Standard/Reactive (Method A) Start->Standard Hindered Hindered/Unreactive (Method B) Start->Hindered Step1A Dissolve in DCM/MeCN Add Et3N & cat. DMAP Standard->Step1A Step1B Dissolve in dry THF Cool to 0 °C Hindered->Step1B Step2A Add Boc2O Stir at RT Step1A->Step2A Workup Quench & Extract (Aqueous Workup) Step2A->Workup Step2B Add NaH (1.2 eq) Stir until H2 ceases Step1B->Step2B Step3B Add Boc2O Warm to RT Step2B->Step3B Step3B->Workup Purify Column Chromatography (Silica Gel) Workup->Purify

Figure 2: Decision matrix and experimental workflow for N-Boc protection.

Method A: Mild Catalytic Conditions (DMAP / Et3​N / DCM)

Recommended for primary sulfonamides and unhindered secondary sulfonamides [2].

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add the sulfonamide (1.0 equiv) to the flask and dissolve it in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Base & Catalyst Addition: Add Triethylamine ( Et3​N , 1.5 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir the mixture at room temperature for 5 minutes.

  • Electrophile Addition: Dissolve Boc2​O (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture. Self-Validation Note: Mild effervescence ( CO2​ evolution) is a positive indicator of the reaction progressing.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via TLC (typically 2–6 hours). If the reaction stalls, an additional 0.5 equiv of Boc2​O can be added.

  • Workup: Once complete, dilute the reaction mixture with additional DCM. Wash sequentially with 1M aqueous HCl (to remove DMAP and Et3​N ), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Strong Base Conditions (NaH / THF)

Recommended for highly sterically hindered, electron-deficient, or unreactive secondary sulfonamides [3].

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Maintain a strict Argon atmosphere.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the sulfonamide (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension. Self-Validation Note: Vigorous bubbling ( H2​ gas) confirms the deprotonation of the sulfonamide. Stir at 0 °C for 30 minutes, or until gas evolution completely ceases.

  • Electrophile Addition: Add Boc2​O (1.2 equiv) dropwise as a neat liquid or THF solution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring via TLC.

  • Workup: Cool the mixture back to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Troubleshooting and Optimization

Even with robust protocols, the unique electronic properties of sulfonamides can lead to side reactions. Use the following data matrix to troubleshoot common experimental deviations.

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Conversion Low nucleophilicity; insufficient catalyst turnover.Switch from Method A to Method B. Alternatively, increase DMAP loading to 0.2 equiv and gently reflux.
Bis-Boc Formation ( R−SO2​N(Boc)2​ ) Excess Boc2​O and prolonged reaction times leading to over-acylation.Strictly limit Boc2​O to 1.05 – 1.1 equivalents. Quench the reaction immediately upon consumption of the starting material.
O-Boc Formation Presence of unprotected hydroxyl groups in the substrate; DMAP accelerates O-acylation highly efficiently.Protect hydroxyl groups (e.g., as TBS or benzyl ethers) prior to the sulfonamide protection step.
Decomposition of Product N-Boc sulfonamides can be sensitive to highly acidic workups or prolonged exposure to silica gel.Use a weaker acid wash (e.g., 5% citric acid instead of 1M HCl). Deactivate silica gel with 1% Et3​N during chromatography if necessary.

References

  • Ragnarsson, U., Grehn, L. "Dual protection of amino functions involving Boc." RSC Advances, 2013. Available at:[Link] [1]

  • Nandi, A., et al. "A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates." ACS Publications, 2018. Available at:[Link] [2]

  • Wijdeven, M. A. "Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles." Radboud Repository, 2010. Available at:[Link] [3]

Troubleshooting & Optimization

Troubleshooting Boc deprotection of sulfonylphenyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Boc (tert-butyloxycarbonyl) deprotection of sulfonylphenyl carbamates.

Removing a Boc group from an amine adjacent to or conjugated with a sulfonylphenyl moiety is notoriously difficult. The strongly electron-withdrawing nature of the sulfonyl group fundamentally alters the electronic landscape of the molecule, often rendering standard deprotection protocols ineffective[1]. This guide provides the causality behind these failures and offers field-proven, self-validating troubleshooting strategies.

The Mechanistic Bottleneck: Why Standard Protocols Fail

In a standard Boc deprotection, an acid (typically Trifluoroacetic Acid or HCl) protonates the carbamate's carbonyl oxygen. This protonation is the critical first step that destabilizes the molecule, leading to fragmentation into a tert-butyl cation, carbon dioxide, and the free amine[1].

However, when a strongly electron-withdrawing group (EWG) like a sulfonylphenyl moiety ( −SO2​Ar ) is present, it pulls electron density away from the carbamate via inductive and resonance effects. This drastically reduces the basicity of the carbonyl oxygen. Consequently, the equilibrium concentration of the reactive protonated intermediate is extremely low, causing the reaction to stall[2].

Mechanism A N-Boc Sulfonylphenyl Carbamate B Protonated Carbamate (Equilibrium shifted left by EWG) A->B + H+ C Carbamic Acid + t-Butyl Cation B->C Fragmentation D Free Amine + CO2 C->D Decarboxylation E Side Reaction: Alkylation C->E No Scavenger

Acid-catalyzed Boc deprotection mechanism highlighting the electronic bottleneck and side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion even after 12 hours in 20% TFA/DCM. How do I drive it to completion? A1: The dilute acid is insufficient to protonate the electronically deactivated carbamate. You must increase the thermodynamic driving force. Switch to neat TFA or 4M HCl in 1,4-dioxane . The higher acid concentration forces the protonation equilibrium forward.

Q2: I am seeing multiple higher-molecular-weight impurities on my LC-MS (+56 Da). What is happening? A2: You are observing Friedel-Crafts alkylation. The fragmentation of the Boc group generates a highly reactive tert-butyl cation[3]. While the sulfonylphenyl ring itself is electron-poor and resists alkylation, any other electron-rich aromatic rings, thiols, or heteroatoms in your substrate will be rapidly alkylated by this cation[1]. You must add nucleophilic scavengers (like Triisopropylsilane or Thioanisole) to trap the cation before it reacts with your product.

Q3: My starting material crashes out of solution when I add the acid cocktail. A3: Sulfonylphenyl compounds exhibit notoriously poor solubility in non-polar halogenated solvents like Dichloromethane (DCM)[4]. A heterogeneous reaction mixture will lead to incomplete deprotection. Swap DCM for a more polar, coordinating co-solvent like 1,4-Dioxane or use fluorinated solvents like Hexafluoroisopropanol (HFIP), which drastically enhance the solubility of sulfonyl derivatives[5].

Q4: My molecule contains other acid-sensitive functional groups (e.g., acetals). How can I remove the Boc group without destroying my molecule? A4: Abandon Brønsted acids and use Oxalyl Chloride in Methanol . Oxalyl chloride acts as a strong electrophile that directly attacks the carbamate carbonyl. Interestingly, the electron-withdrawing sulfonylphenyl group actually accelerates this specific pathway by electronically destabilizing the aryl carbamate, making it highly susceptible to electrophilic cleavage without requiring high acidity[6],[2].

TroubleshootingWorkflow Start Start: Boc Deprotection of Sulfonylphenyl Carbamate CheckConv Check Conversion (TLC/LC-MS) Start->CheckConv Incomplete Issue: Incomplete/ Sluggish Reaction CheckConv->Incomplete Low Yield SideReact Issue: Multiple Spots/ Side Reactions CheckConv->SideReact Impurities Success Success: Clean Free Amine CheckConv->Success 100% Conv. Solubility Check Solubility: Is mixture heterogeneous? Incomplete->Solubility Scavenger Add Cation Scavengers (TIPS, Thioanisole) SideReact->Scavenger t-Bu Alkylation Mild Use Mild Conditions (Oxalyl Chloride/MeOH) SideReact->Mild Substrate Degradation SolYes Add Co-solvent (e.g., 1,4-Dioxane) Solubility->SolYes Yes SolNo Increase Acid Strength (Neat TFA or HCl/Dioxane) Solubility->SolNo No

Logical troubleshooting workflow for Boc deprotection of sulfonylphenyl carbamates.

Quantitative Data: Reagent Selection Matrix

To select the optimal conditions for your specific substrate, consult the following comparative matrix:

Deprotection ReagentCo-SolventTempTimeScavenger Required?Best Use Case
20-50% TFA DCMRT2-12 hYes (TIPS/Water)Standard, non-deactivated substrates
Neat TFA NoneRT1-4 hYes (TIPS/Anisole)Sluggish, electron-deficient substrates
4M HCl 1,4-DioxaneRT1-4 hNoPoorly soluble sulfonyl compounds
Oxalyl Chloride (3 eq) MethanolRT1-3 hNoAcid-sensitive substrates[2]
HFIP None150°C (MW)5-15 minNoHighly resistant/insoluble compounds[5]

Validated Experimental Protocols

Protocol A: Aggressive Acidic Deprotection with Cation Scavenging

Causality: A high concentration of TFA overcomes the reduced basicity of the deactivated carbamate oxygen. Triisopropylsilane (TIPS) and water act as irreversible traps for the highly reactive tert-butyl cation, preventing the alkylation of electron-rich regions of your molecule[1],[3].

  • Preparation: Dissolve the N-Boc sulfonylphenyl carbamate (1.0 mmol) in a minimal amount of anhydrous DCM (2.0 mL). Note: If the substrate is insoluble, replace DCM with 1,4-Dioxane.

  • Cocktail Formulation: Prepare a scavenger cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and Water in a 95:2.5:2.5 (v/v/v) ratio.

  • Reaction: Add 5.0 mL of the cleavage cocktail to the substrate solution at room temperature. Stir vigorously for 2–4 hours.

  • Self-Validation Check: To confirm completion without false positives from the acidic pH, aliquot 10 µL of the reaction mixture into 1 mL of saturated aqueous NaHCO3​ . Extract with 0.5 mL of Ethyl Acetate, and spot the organic layer on a TLC plate. The higher Rf​ starting material must be completely absent.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA. The product is obtained as a TFA salt.

Protocol B: Mild, Chemoselective Deprotection (Oxalyl Chloride / MeOH)

Causality: This method bypasses the need for strong Brønsted acids. Oxalyl chloride acts as a strong electrophile, attacking the carbamate. The electron-withdrawing sulfonylphenyl group actually facilitates this specific mechanism by destabilizing the aryl carbamate, allowing for rapid cleavage under remarkably mild conditions[6],[2].

  • Preparation: Dissolve the N-Boc sulfonylphenyl carbamate (1.0 mmol) in anhydrous Methanol (5.0 mL) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add Oxalyl Chloride (3.0 mmol, 3.0 equiv).

  • Self-Validation Check: Observe the reaction vessel immediately after addition. Vigorous gas evolution ( CO2​ , CO , and HCl ) should be visible, confirming the active fragmentation of the carbamate complex.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1–3 hours.

  • Workup: Upon completion (verified by LC-MS), concentrate the mixture in vacuo. Because the byproducts are gaseous or volatile (dimethyl oxalate), the product is typically obtained in high purity as the HCl salt of the free amine without the need for chromatography.

References

  • tert-Butyl Carbamate (BOC) Deprotection ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link][3]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride RSC Advances, 2020, 10, 24613 URL:[Link][6],[2]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols Synthetic Communications, 2006, 36: 3841–3848 URL:[Link][5]

Sources

Technical Support Center: Troubleshooting & Optimizing Carbamate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbamate Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and high-yielding methodologies for carbamate (urethane) formation. Here, we dissect the causality behind common reaction failures, provide field-proven optimization strategies, and outline self-validating protocols to ensure experimental success.

Strategic Reagent Selection Workflow

Selecting the correct coupling reagent is the most critical variable in carbamate synthesis. The decision must be dictated by substrate steric hindrance, functional group tolerance, and environmental (green chemistry) constraints.

G Start Select Carbamate Synthesis Route Hindered Are Substrates Sterically Hindered? Start->Hindered Green Phosgene-Free / Green Chemistry Required? Hindered->Green No DSC DSC + Pyridine Protocol Hindered->DSC Yes (e.g., L-tert-leucine) CDI CDI Protocol (Standard Lab) Green->CDI Standard / Low Toxicity CO2 CO2 + Base / T3P Fixation Green->CO2 Strictly Green / Gas Triphosgene Triphosgene Protocol (Scale-up) Green->Triphosgene High Reactivity Needed

Decision matrix for selecting carbamate synthesis reagents based on substrate and safety needs.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a significant amount of symmetrical urea byproduct in my LC/MS. How do I prevent this? Causality: Symmetrical urea formation is the most frequent competing reaction when using reagents prone to generating isocyanates, such as 1,1'-Carbonyldiimidazole (CDI) or triphosgene[1]. If the amine is introduced prematurely or is present in excess alongside the coupling agent, it reacts directly to form an isocyanate intermediate. This isocyanate rapidly consumes a second equivalent of the amine, forming the highly stable symmetrical urea byproduct[1]. Optimization: The order of addition is absolute. You must always activate the alcohol first. Add the alcohol to the CDI or triphosgene and allow the intermediate (acylimidazole or chloroformate) to fully form before introducing the amine. Additionally, maintaining lower temperatures (0–20 °C) during the amine addition suppresses the isocyanate pathway.

Q2: My reaction with a hindered amino acid (e.g., L-tert-leucine) and an alcohol using CDI shows less than 10% conversion after 12 hours. How can I drive this to completion? Causality: The acylimidazole intermediate formed by CDI and your alcohol is moderately stable. When reacting with sterically hindered amines (like L-tert-leucine), the bulky side chains physically block the nucleophilic attack on the carbonyl carbon. Standard CDI protocols require high temperatures (>90 °C) and extended times (12+ hours) to overcome this steric barrier, which often leads to substrate degradation[2]. Optimization: Switch your coupling agent to N,N′-Disuccinimidyl carbonate (DSC). DSC, in the presence of a catalytic amount of pyridine, forms a highly reactive mixed carbonate intermediate. This method efficiently couples hindered amino acids in one pot under mild conditions (20–40 °C) with excellent yields and purity[2].

Q3: We are trying to move away from phosgene derivatives entirely. How can we optimize direct CO2 fixation for carbamate synthesis? Causality: Direct coupling of an amine, an alcohol, and CO2 is thermodynamically unfavorable because the reaction produces water, which pushes the equilibrium backward and can deactivate catalysts[3]. Furthermore, the intermediate carbamic acid is highly unstable and prone to decarboxylation. Optimization: To shift the equilibrium, you must trap the intermediate or remove the water. Using a dehydrating coupling agent like Propanephosphonic acid anhydride (T3P) effectively captures the carbamate anion to form a reactive carbamoyl phosphonate, which then reacts with the alcohol[4]. Alternatively, decreasing the temperature and increasing CO2 pressure (e.g., 5 bar) stabilizes the carbamate species before cyclization or trapping[5].

Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the operational parameters and performance metrics of the primary carbamate synthesis methodologies.

Coupling ReagentTypical Temp (°C)Reaction TimeUrea Byproduct RiskBest Application Profile
CDI 20 – 602 – 12 hModerateStandard primary/secondary amines and unhindered alcohols.
Triphosgene 0 – 251 – 4 hHighScale-up, highly unreactive substrates, or electron-poor phenols.
DSC + Pyridine 20 – 401 – 3 hLowSterically hindered amino acids/esters (e.g., tert-leucine).
CO2 + T3P 25 – 6012 – 24 hLowPhosgene-free green synthesis; O-aryl carbamate formation.

Mechanistic Pathway: The Divergence of Carbamate vs. Urea

Understanding the mechanistic divergence is critical for troubleshooting. The diagram below illustrates how incorrect stoichiometry or order of addition forces the reaction down the urea pathway.

Mechanism ROH Alcohol (R-OH) Intermediate Acylimidazole Intermediate (Desired) ROH->Intermediate + CDI (Step 1) CDI CDI CDI->Intermediate Carbamate Target Carbamate (High Yield) Intermediate->Carbamate + Amine (Step 2) Amine Amine (R'-NH2) Isocyanate Isocyanate Intermediate (Undesired) Amine->Isocyanate + CDI (Incorrect Order) Urea Symmetrical Urea Byproduct (Reaction Failure) Isocyanate->Urea + Amine (Excess)

Mechanistic divergence showing how order of addition dictates carbamate vs. urea formation.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints (self-validation) to ensure the reaction does not proceed to the next step until the intermediate is confirmed.

Protocol A: Optimized CDI-Mediated Synthesis (Standard Substrates)

This protocol minimizes urea formation through strict sequential addition.

  • Alcohol Activation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or DMF (0.2 M) under a nitrogen atmosphere.

  • CDI Addition: Add CDI (1.2 equiv) in a single portion at room temperature.

  • Validation Checkpoint 1: Stir for 1–2 hours. Monitor by TLC or LC/MS. Do not proceed until the alcohol is completely consumed and the mass of the acylimidazole intermediate [M+imidazole-H]+ is observed.

  • Amine Addition: Cool the reaction to 0 °C. Add the amine (1.1 equiv) dropwise. If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) simultaneously.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 2: Quench a 10 µL aliquot in methanol and analyze via LC/MS to confirm the presence of the target carbamate mass and the absence of the symmetrical urea mass[1].

  • Workup: Wash the organic layer with 1M HCl (to remove imidazole and unreacted amine), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Protocol B: DSC-Mediated Synthesis (Hindered Amino Acids)

Utilize this protocol when dealing with bulky substrates like L-tert-leucine[2].

  • Mixed Carbonate Formation: Dissolve the alcohol (1.0 equiv) and N,N′-Disuccinimidyl carbonate (DSC) (1.2 equiv) in anhydrous acetonitrile (0.15 M).

  • Catalysis: Add pyridine (0.1 equiv) and stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Analyze via LC/MS. Ensure complete conversion of the alcohol to the succinimidyl carbonate intermediate.

  • Coupling: Add the hindered amino acid/ester (1.2 equiv) and Triethylamine (TEA) (2.0 equiv) to the reaction mixture.

  • Heating: Heat the reaction to 40 °C and stir for 3 hours.

  • Validation Checkpoint 2: Monitor by LC/MS. The mild heating combined with the highly reactive DSC intermediate should drive the reaction past 95% conversion, bypassing the 90 °C requirement of CDI[2].

  • Workup: Evaporate the acetonitrile, redissolve in Ethyl Acetate, and wash sequentially with 5% citric acid, water, and brine.

References

  • Peterson, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing. Available at:[Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. CORE. Available at: [Link]

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Preventing side reactions in the synthesis of substituted carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Carbamates

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for the synthesis of substituted carbamates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbamate synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to anticipate, prevent, and resolve common side reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture that isn't my desired carbamate. What is it likely to be?

A1: A common, sparingly soluble white precipitate, particularly when using isocyanates, is a symmetrical urea. This byproduct typically forms from the reaction of the isocyanate with any trace amounts of water present in your reaction.[1] To mitigate this, ensure all solvents and reagents are rigorously dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: My reaction is sluggish, with low to no product formation. What are the common culprits?

A2: Several factors can lead to poor reaction kinetics. Firstly, consider the activity of your reagents, especially isocyanates and chloroformates, which can degrade upon storage. It's always best to use freshly opened or purified reagents.[1] Secondly, insufficient reaction temperature or time can be a factor. While many carbamate syntheses are performed at room temperature, some substrates may require gentle heating to overcome the activation energy barrier.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if an increase in temperature or extended reaction time is necessary.[1][2]

Q3: I'm seeing multiple spots on my TLC plate, indicating a mixture of products. What are the most likely side reactions?

A3: The formation of multiple products often points to competing side reactions. The most common include the formation of di-carbamoylated products, N-alkylation of the amine starting material or the carbamate product, and hydrolysis of the desired carbamate.[1] The specific side reaction will depend on your starting materials, reagents, and reaction conditions. Subsequent sections of this guide will delve into troubleshooting each of these specific issues.

Troubleshooting Guide: Specific Side Reactions

This section provides a more in-depth look at common side reactions, their mechanisms, and detailed strategies for prevention.

Isocyanate-Related Side Reactions

Isocyanates are highly reactive electrophiles and are common precursors for carbamate synthesis. Their high reactivity, however, also makes them susceptible to unwanted side reactions.

Q4: How can I prevent the formation of symmetrical ureas when using isocyanates?

A4: As mentioned in the FAQs, the primary cause of symmetrical urea formation is the reaction of the isocyanate with water.

Mechanism: R-N=C=O + H₂O → [R-NH-C(O)OH] (Unstable carbamic acid) → R-NH₂ + CO₂ R-N=C=O + R-NH₂ → R-NH-C(O)-NH-R (Symmetrical Urea)

Preventative Measures:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, and if possible, distill them over a suitable drying agent before use.[1] Reagents should also be stored under anhydrous conditions.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will help to exclude atmospheric moisture.[1]

  • Order of Addition: Adding the isocyanate solution dropwise to the amine solution can help to ensure that the isocyanate preferentially reacts with the amine rather than any trace water.[1]

Q5: My reaction is generating a significant amount of di-carbamoylated product. How can I improve the selectivity for mono-carbamoylation?

A5: This is a common issue when working with primary amines or other substrates with multiple reactive sites.

Causality: The initially formed carbamate can sometimes be deprotonated by the base, and the resulting nucleophile can react with another equivalent of the carbamoylating agent.

Strategies for Control:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can sometimes favor mono-substitution. Conversely, using the carbamoylating agent as the limiting reagent is also a common strategy.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often improve selectivity by slowing down the rate of the second addition.[2]

  • Slow Addition: Adding the carbamoylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby favoring the reaction with the more nucleophilic starting amine over the less nucleophilic carbamate.

N-Alkylation Side Reactions

N-alkylation can occur either on the starting amine or on the newly formed carbamate, leading to undesired byproducts.

Q6: I am observing N-alkylation of my starting amine instead of carbamate formation. How can I prevent this?

A6: This competing reaction is prevalent when using alkyl halides in the presence of a base to form the carbamate.

Preventative Strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate are often preferred over smaller, more nucleophilic bases like triethylamine, which can also act as an alkylating agent.[1][3]

  • Protecting Groups: If the amine has other functionalities that you wish to preserve, consider using a protecting group strategy. Protecting the amine as a carbamate (e.g., with Boc₂O or Cbz-Cl) is a common and effective approach before carrying out other transformations.[4][5]

  • Alternative Synthetic Routes: Consider alternative methods for carbamate synthesis that do not involve alkyl halides, such as the reaction of amines with chloroformates or isocyanates.[6]

Q7: My desired carbamate is undergoing further N-alkylation. How can I stop this?

A7: The nitrogen of a carbamate is less nucleophilic than that of an amine, but it can still be alkylated under certain conditions, particularly with reactive alkylating agents and strong bases.

Mitigation Techniques:

  • Milder Conditions: Use the mildest possible conditions for the carbamate formation. This includes using a less reactive alkylating agent if possible, a weaker base, and lower reaction temperatures.

  • Careful Stoichiometry: Ensure that you are not using a large excess of the alkylating agent.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of the over-alkylated product.

Hydrolysis of Carbamates

Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to product loss during the reaction or workup.

Q8: I suspect my carbamate is hydrolyzing during the reaction or workup. What conditions favor hydrolysis and how can I avoid it?

A8: Carbamate stability is highly dependent on pH and temperature.

Factors Influencing Hydrolysis:

  • pH: Carbamates are generally most stable in slightly acidic conditions (around pH 5-6). They are highly susceptible to hydrolysis under alkaline conditions (pH > 7.5).[7] Acid-catalyzed hydrolysis can also occur, but it is often slower than base-catalyzed hydrolysis.[7]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[7]

  • Structure: The structure of the carbamate itself plays a role. Aryl carbamates (derived from phenols) are generally more labile than alkyl carbamates (derived from alcohols).[7] N,N-disubstituted carbamates are typically more stable than N-monosubstituted carbamates.[7]

Preventative Measures:

  • pH Control: During aqueous workup, use a buffered solution or a mild acidic wash (e.g., dilute citric acid or ammonium chloride) to maintain a slightly acidic pH. Avoid strong bases for washing.

  • Temperature Management: Keep the reaction and workup temperatures as low as practically possible. If heating is required for the reaction, minimize the time at elevated temperatures.

  • Enzymatic Degradation: In biological contexts, esterases can catalyze carbamate hydrolysis.[7] If working with biological samples, consider using esterase inhibitors or performing procedures at low temperatures to minimize enzymatic activity.

Experimental Protocols and Data

Protocol 1: General Procedure for Carbamate Synthesis from an Amine and a Chloroformate

This protocol outlines a standard procedure for the synthesis of a substituted carbamate using an amine and a chloroformate, with troubleshooting considerations integrated.

Materials:

  • Amine (1.0 equivalent)

  • Alkyl or Aryl Chloroformate (1.05 - 1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 - 1.5 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the amine (1.0 equivalent) and the base (1.2 - 1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the chloroformate (1.05 - 1.1 equivalents) dropwise to the stirred solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Troubleshooting Table for Protocol 1:

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive chloroformate reagent.Use a fresh bottle of chloroformate or purify by distillation.
Insufficiently reactive amine.Consider using a more activating chloroformate or a stronger, non-nucleophilic base. Gentle heating may be required, but monitor for side reactions.[2]
Formation of Symmetrical Urea Reaction of chloroformate with water to form an unstable carbamic acid, which decomposes to the amine and CO₂. The amine then reacts with another molecule of chloroformate.Ensure rigorously anhydrous conditions.[1]
N-Alkylation of Product The base or solvent is acting as an alkylating agent.Use a non-nucleophilic base like DIPEA. Ensure the solvent is not reactive under the reaction conditions.
Product Hydrolysis during Workup Use of a strong base for washing.Use a mild base like saturated sodium bicarbonate for the aqueous wash. Keep the workup temperature low.[7]
Visualization of Troubleshooting Logic

The following diagram illustrates a general decision-making workflow when troubleshooting common issues in substituted carbamate synthesis.

Troubleshooting_Carbamate_Synthesis start Start: Analyze Reaction Outcome (TLC, LC-MS, NMR) low_yield Low or No Product Yield start->low_yield multiple_products Multiple Products Observed start->multiple_products check_reagents Check Reagent Activity (Freshness, Purity) low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions identify_byproducts Identify Byproducts (Mass Spec, NMR) multiple_products->identify_byproducts reagents_ok Reagents are Active check_reagents->reagents_ok Yes reagents_bad Reagents Degraded check_reagents->reagents_bad No conditions_ok Conditions Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No use_fresh_reagents use_fresh_reagents reagents_bad->use_fresh_reagents Use Fresh/Purified Reagents optimize_conditions optimize_conditions conditions_bad->optimize_conditions Optimize Temp, Time, or Stoichiometry urea Symmetrical Urea identify_byproducts->urea Urea Detected dialkylation Di-alkylation / Di-carbamoylation identify_byproducts->dialkylation Over-reaction Product hydrolysis_prod Hydrolysis Products identify_byproducts->hydrolysis_prod Hydrolysis Detected dry_reagents dry_reagents urea->dry_reagents Implement Anhydrous Conditions adjust_stoich adjust_stoich dialkylation->adjust_stoich Adjust Stoichiometry / Lower Temp control_ph control_ph hydrolysis_prod->control_ph Control pH during Workup / Lower Temp

Caption: Troubleshooting workflow for carbamate synthesis.

References

  • BenchChem. (2025). Technical Support Center: Piperidine Carbamate Synthesis.
  • BenchChem. (2025). Temperature control issues in carbamate synthesis.
  • ResearchGate. (2025). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates.
  • BenchChem. (n.d.). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • PMC. (n.d.). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine.
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  • RSC Publishing. (n.d.). Catalytic Synthesis of Bio-based Carbamate by Methoxycarbonylation of Furfurylamine with Dimethyl Carbonate over Pb-Ni Composite Oxides. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). Efficient carbamate synthesis. WO2000050389A1.
  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols.
  • RSC Publishing. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology. doi:10.1039/D1CY01433A
  • YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates.
  • RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions.
  • ResearchGate. (n.d.). (PDF) Kinetics of Carbamate Formation and Breakdown.
  • ResearchGate. (2025). Various Approaches for the Synthesis of Organic Carbamates.
  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. doi:10.1039/D4RA03683B
  • Wikipedia. (n.d.). Carbamate.
  • RSC Publishing. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry.
  • ACS Publications. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • PMC. (n.d.). Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts.
  • Google Patents. (n.d.). Phosgene-free process for preparing carbamates. US6528678B2.
  • Google Patents. (n.d.). Hydrolysis of steroidal carbamates. US4252730A.
  • Semantic Scholar. (n.d.). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
  • ACS Publications. (2013). Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
  • MDPI. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • (2026). Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI.
  • CORE. (n.d.). Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reactions. A DFT Study.
  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
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  • ACS Omega. (2024). How To Get Isocyanate?
  • PMC. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates.
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Technical Support Center: tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles and analytical strategies.

Frequently Asked Questions (FAQs)

Question 1: What are the primary degradation pathways for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate?

Answer: The structure of this compound features three key moieties, each susceptible to different degradation mechanisms: the tert-butoxycarbonyl (Boc) protecting group , the aromatic ring , and the ethanesulfonyl group . Understanding these susceptibilities is crucial for predicting instability. The four primary degradation pathways are hydrolytic, thermal, oxidative, and photolytic.

The Boc group is notoriously labile under acidic conditions and can also be cleaved thermally.[1][2] The ethanesulfonylphenyl moiety, similar to other sulfonamides, is primarily susceptible to photodegradation.[3] Oxidative conditions can lead to modifications of the aromatic ring, such as hydroxylation.[4]

cluster_degradation Primary Degradation Pathways parent tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate hydrolysis Acidic Hydrolysis (Boc Cleavage) parent->hydrolysis H+ / H2O thermal Thermal Degradation (Boc Cleavage) parent->thermal Δ (Heat) oxidative Oxidative Degradation (Ring Hydroxylation) parent->oxidative [O] (e.g., H2O2) photolytic Photodegradation (Sulfonyl Cleavage) parent->photolytic hν (Light)

Caption: Primary degradation pathways for the target molecule.

Question 2: What are the most likely degradation products I should be looking for in my analysis?

Answer: Based on the pathways described above, you can anticipate a specific set of degradation products. The most common degradant, resulting from both acidic and thermal stress, is the deprotected amine: 2-(ethanesulfonyl)aniline .

The table below summarizes the expected major products under various forced degradation conditions. Identifying these signature degradants is the first step in characterizing the stability profile of your compound.

Stress ConditionPrimary MechanismExpected Major Degradant(s)Byproduct(s)
Acidic (e.g., HCl) Hydrolysis2-(ethanesulfonyl)anilineIsobutylene, CO₂
Thermal (Heat) Thermolysis2-(ethanesulfonyl)anilineIsobutylene, CO₂
Oxidative (e.g., H₂O₂) OxidationHydroxylated derivatives of the parentWater
Photolytic (e.g., UV/Vis) PhotolysisProducts from S-C or S-N bond cleavageVaries
Basic (e.g., NaOH) HydrolysisGenerally stable; Boc group is base-stableN/A
Question 3: My compound seems to be degrading during routine sample preparation or acidic workup. How can I prevent this?

Answer: This is a classic issue stemming from the acid-lability of the Boc protecting group. The tert-butyl carbamate is designed to be removed under acidic conditions.[5][6] Even mild acidic environments, such as aqueous phosphoric acid or exposure to silica gel for prolonged periods, can initiate deprotection.[7][8]

Causality & Prevention:

  • Mechanism: The carbamate oxygen is protonated by an acid, leading to the loss of a stable tert-butyl cation. The resulting carbamic acid rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene (from the cation).[5]

  • Solution:

    • Avoid Strong Acids: During workups or purifications, use neutral or slightly basic conditions (e.g., washing with saturated sodium bicarbonate solution).

    • Buffer Mobile Phases: For HPLC analysis, ensure your mobile phase is buffered to a pH where the compound is stable (typically pH > 4).

    • Temperature Control: Keep samples cool, as elevated temperatures can accelerate acid-catalyzed hydrolysis.

    • Use Deactivated Silica: If using chromatography, consider deactivated silica gel or a different stationary phase (like alumina) to minimize on-column degradation.

start Boc-Protected Amine step1 Protonation of Carbonyl Oxygen start->step1 H+ step2 Loss of tert-Butyl Cation step1->step2 step3 Formation of Carbamic Acid step2->step3 step4 Decarboxylation step3->step4 end Free Amine + CO2 + Isobutylene step4->end

Caption: Mechanism of acid-catalyzed Boc deprotection.[5][6]

Troubleshooting Guide

Scenario 1: I'm running a forced degradation study and see no degradation under basic (NaOH) conditions. Is this expected?

Answer: Yes, this is entirely expected. The Boc protecting group is well-known for its stability under basic conditions, which is a cornerstone of its use in orthogonal protection strategies in multi-step synthesis.[1][9] Unlike base-labile protecting groups (e.g., Fmoc), the Boc group does not have a mechanism for base-mediated cleavage. Similarly, the ethanesulfonyl and phenyl groups are generally robust to basic hydrolysis at moderate temperatures. Your result serves as a good control and confirms the identity and stability of your starting material under these specific conditions.

Scenario 2: My sample turned a pale yellow after being left on the benchtop under ambient light. What is happening?

Answer: The observed color change strongly suggests a photolytic degradation process. Aromatic sulfonamides are known to be sensitive to light, particularly in the UV spectrum but also under simulated or natural sunlight.[3][10]

  • Plausible Cause: The energy from light absorption can promote the cleavage of the sulfonamide bond (C-S or S-N) or lead to other photochemical reactions involving the aromatic ring, resulting in colored byproducts.[10] The rate of this degradation can be influenced by the solvent matrix, pH, and the presence of dissolved organic matter.[3]

  • Troubleshooting Steps:

    • Protect from Light: Always store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Minimize Exposure: During experiments, minimize the time samples are exposed to direct light.

    • Confirmation: To confirm photolability, run a controlled experiment where one sample is exposed to light and another is kept in the dark. Analyze both by HPLC-UV/MS to identify any unique peaks in the light-exposed sample.

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) Study

This protocol provides a standardized workflow for assessing the intrinsic stability of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.

cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution in ACN:H2O acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C start->acid base Base Hydrolysis Add 0.1 M NaOH Incubate at 60°C start->base oxidative Oxidation Add 3% H2O2 Incubate at RT start->oxidative thermal Thermal Heat solution at 80°C (Protect from light) start->thermal photo Photolytic Expose to ICH Option 2 (Light chamber) start->photo quench Quench/Neutralize Samples (e.g., add equivalent base/acid) acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Dilute and Analyze by LC-MS/DAD quench->analyze characterize Characterize Degradants (Mass, UV Spectra) analyze->characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (run in parallel with a control sample protected from stress):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 2 mL of the stock solution in a sealed vial at 80°C for 48 hours, protected from light.

    • Photostability: Expose 2 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A parallel sample should be wrapped in foil as a dark control.

  • Sample Quenching:

    • Before analysis, neutralize the acid and base-stressed samples by adding an equimolar amount of NaOH and HCl, respectively.

  • Analysis:

    • Dilute all samples (including the unstressed control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method, preferably with both Diode Array Detection (DAD) for UV spectra and Mass Spectrometry (MS) for mass identification.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples versus the control.

    • Use the MS data to determine the mass of the new peaks and propose structures for the degradation products.

References

  • Taylor & Francis. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. [Link]

  • PubMed. (2013). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light. [Link]

  • PubMed. (N/A). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. [Link]

  • Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

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Technical Support Center: Navigating the Moisture Minefield in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to one of the most common yet critical challenges in synthetic chemistry: the moisture sensitivity of carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who rely on the robust formation of carbamate linkages. Here, we move beyond simple protocols to provide in-depth, field-tested insights into why moisture is detrimental and how to systematically troubleshoot and prevent its interference.

The Root of the Problem: Why Water Wreaks Havoc on Carbamate Synthesis

The carbamate functional group is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and polymers. Its synthesis, most commonly through the reaction of an isocyanate with an alcohol, is deceptively straightforward. However, the high reactivity of the isocyanate group also makes it exquisitely sensitive to nucleophilic attack by water, often present as trace moisture in solvents, reagents, or the reaction atmosphere.[1][2] This sensitivity is the primary source of failed reactions, low yields, and complex purification challenges.

The core issue lies in a competing, often faster, reaction pathway. When an isocyanate encounters water, it rapidly forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine and carbon dioxide gas.[2][3] The newly formed amine is itself a potent nucleophile and can react with another molecule of the isocyanate starting material to produce a symmetrical urea byproduct.[2] This urea is often a stable, unwanted impurity that can be difficult to separate from the desired carbamate product.

To visualize this detrimental side reaction, consider the following mechanistic comparison:

G cluster_0 Desired Carbamate Synthesis cluster_1 Moisture-Induced Side Reaction Isocyanate_A R-N=C=O (Isocyanate) Carbamate R-NH-CO-OR' (Carbamate Product) Isocyanate_A->Carbamate Reaction with Alcohol Alcohol R'-OH (Alcohol) Alcohol->Carbamate Isocyanate_B R-N=C=O (Isocyanate) Carbamic_Acid [R-NH-COOH] (Unstable Carbamic Acid) Isocyanate_B->Carbamic_Acid Reaction with Water Water H₂O (Water) Water->Carbamic_Acid Amine R-NH₂ (Amine) Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Urea R-NH-CO-NH-R (Symmetrical Urea Byproduct) Amine->Urea Reaction with another Isocyanate Isocyanate_C R-N=C=O (Isocyanate) Isocyanate_C->Urea

Figure 1: Competing reaction pathways in carbamate synthesis in the presence of moisture.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address the specific problems you may encounter during your experiments.

Q1: My carbamate synthesis has a very low yield, and I've isolated a significant amount of a white, high-melting point solid. What is likely happening?

A: This is a classic symptom of the moisture-induced side reaction. The white, high-melting point solid is almost certainly the symmetrical urea byproduct.[1] Its formation indicates that your isocyanate is reacting with water to form an amine, which then consumes another equivalent of your isocyanate.

Troubleshooting Steps:

  • Confirm the Byproduct's Identity: The primary methods to confirm the presence of the urea byproduct are:

    • NMR Spectroscopy: Look for the characteristic N-H protons and the carbonyl carbon signal of the urea.

    • Mass Spectrometry: The mass of the symmetrical urea will correspond to two isocyanate-derived "R-NH" groups and a carbonyl group.[4]

    • FT-IR Spectroscopy: A strong carbonyl (C=O) stretch for the urea will be present, typically at a different wavenumber than the carbamate carbonyl.

  • Re-evaluate Your Anhydrous Technique: A thorough review of your experimental setup for sources of moisture is critical. This includes solvents, reagents, glassware, and the reaction atmosphere.

Q2: I'm confident my reagents are dry, but my yields are still inconsistent. Where else could moisture be coming from?

A: Trace amounts of water can be introduced from several often-overlooked sources. Inconsistencies in yield frequently point to subtle variations in experimental setup and technique.

Potential Hidden Sources of Moisture:

  • Solvents: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once the bottle is opened. The water content of solvents should be kept below 50 ppm for highly sensitive reactions.[5]

  • Reagents: Hygroscopic reagents, including the alcohol component or any amine bases used as catalysts, can absorb atmospheric moisture.

  • Atmosphere: Reactions left open to the air, even for brief periods, can be compromised. This is especially true on humid days.

  • Glassware: Improperly dried glassware is a common culprit. Water can adhere strongly to glass surfaces.

Q3: How can I rigorously dry my solvents for carbamate synthesis?

A: The choice of drying method depends on the solvent and the required level of dryness.[5]

Drying MethodSuitable SolventsProcedureKey Considerations
Distillation from a Drying Agent Ethers (THF, Dioxane), Hydrocarbons (Toluene, Hexane)Reflux the solvent over a reactive drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and then distill.[5][6]Highly effective for achieving very low water content. Requires specialized glassware and careful handling of reactive drying agents.
Batch Drying with Desiccants Most common organic solventsStir or shake the solvent with an anhydrous inorganic salt (e.g., MgSO₄, Na₂SO₄) or molecular sieves, followed by filtration or decantation.[5]Good for pre-drying or less sensitive reactions. Ensure the desiccant is compatible with your solvent and reagents.
Column Purification Many common solventsPass the solvent through a column packed with an activated adsorbent like alumina or molecular sieves.[5][7]Common in commercial solvent purification systems and provides consistently dry solvent.

Protocol: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂) for a Moisture-Sensitive Reaction

  • Pre-drying: If the DCM is suspected to have a high water content, pre-dry it by stirring over anhydrous calcium chloride for several hours, then filter.

  • Setup: Assemble a clean, dry distillation apparatus. The distillation flask should contain a magnetic stir bar and calcium hydride (CaH₂).

  • Reflux: Add the pre-dried DCM to the distillation flask and reflux gently under an inert atmosphere (e.g., nitrogen or argon) for at least one hour.

  • Distillation: Distill the anhydrous DCM into a dry, sealed receiving flask that is also under an inert atmosphere. Do not distill to dryness.[5]

  • Storage: Store the distilled DCM over activated 3Å molecular sieves under a nitrogen or argon atmosphere.[5]

Q4: What is the best way to establish and maintain an inert atmosphere for my reaction?

A: An inert atmosphere is crucial for preventing atmospheric moisture and oxygen from interfering with your reaction.[8] The two most common methods are using a Schlenk line or a glove box.[9] For many applications, a well-executed balloon technique is sufficient.[10][11]

G cluster_0 Inert Atmosphere Setup Workflow A Oven or Flame-Dry Glassware B Assemble Hot Glassware Under Inert Gas Flow A->B C Cool to Room Temperature Under Positive Inert Gas Pressure B->C D Introduce Dry Solvents and Reagents via Syringe or Cannula C->D E Maintain Positive Inert Gas Pressure Throughout Reaction D->E

Sources

Technical Support Center: Work-Up & Isolation of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific challenges associated with the isolation and work-up of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate .

The Chemical Context & Causality

The synthesis of this molecule involves the Boc protection of 2-(ethanesulfonyl)aniline. This specific starting material presents a significant synthetic hurdle: the ortho-ethanesulfonyl group (-SO₂Et) is powerfully electron-withdrawing and sterically demanding. This drastically reduces the nucleophilicity of the aniline nitrogen.

To achieve full conversion, chemists are forced to use highly aggressive upstream conditions—typically a massive excess of di-tert-butyl dicarbonate (Boc₂O) (2–3 equivalents) combined with strong catalysts like 4-dimethylaminopyridine (DMAP) or bases like NaHMDS. Consequently, the work-up procedure must be meticulously designed to eliminate these large excesses of unreacted Boc₂O and basic catalysts without destroying the acid-sensitive carbamate product.

Standard Operating Procedure: Self-Validating Work-Up Protocol

This step-by-step methodology is engineered as a self-validating system. Each step includes a built-in verification check to ensure the chemical causality of the work-up is functioning as intended.

Prerequisites: The protocol assumes a completed reaction mixture containing the desired product, excess Boc₂O, basic catalyst (e.g., DMAP/TEA), and an organic solvent (e.g., DCM or THF).

  • Step 1: In-Situ Chemical Quenching

    • Action: To the crude reaction mixture, add 1.5 equivalents (relative to the estimated remaining excess of Boc₂O) of N,N-dimethylethylenediamine (DMEDA) or imidazole. Stir vigorously at room temperature for 30–45 minutes.

    • Causality: Boc₂O cannot be efficiently removed by rotary evaporation due to its high boiling point and tendency to decompose into isobutylene gas upon heating [1]. DMEDA acts as a sacrificial nucleophile, reacting with the unreacted Boc₂O to form a highly polar, water-soluble urea derivative that is easily extracted into the aqueous phase.

    • Validation: Spot the mixture on a TLC plate (visualize with KMnO₄). The complete disappearance of the high-R_f Boc₂O spot confirms a successful quench.

  • Step 2: Solvent Dilution

    • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 5 volumes).

    • Causality: EtOAc provides superior phase separation from water compared to THF and ensures the relatively polar sulfonylaniline product remains fully dissolved during extraction.

  • Step 3: Mild Acidic Extraction

    • Action: Transfer the mixture to a separatory funnel. Wash the organic layer with 5% aqueous citric acid (3 × 25 mL).

    • Causality: The acid protonates the DMEDA-Boc urea byproduct, DMAP, and TEA, driving them into the aqueous phase. We specifically use citric acid instead of HCl because the tert-butyl carbamate group is acid-labile [2]. Strong acids risk premature deprotection of your product.

    • Validation: Check the pH of the final aqueous wash with pH paper. It must read acidic (pH ~3–4), confirming all basic components have been neutralized and extracted.

  • Step 4: Neutralization & Brine Wash

    • Action: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 25 mL), followed by saturated NaCl (brine) (1 × 25 mL).

    • Causality: NaHCO₃ neutralizes any residual citric acid in the organic phase, preventing acid-catalyzed Boc cleavage during the concentration step. Brine reduces the water content in the organic layer, breaking any micro-emulsions.

    • Validation: The aqueous NaHCO₃ wash should test at pH ~8.

  • Step 5: Drying and Concentration

    • Action: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo at a maximum bath temperature of 35 °C.

    • Causality: Removing trace water prevents hydrolysis during storage. A low water bath temperature ensures the thermal stability of the carbamate.

Visual Workflow

Workup Start Crude Reaction Mixture (Product, Excess Boc₂O, Base) Quench Chemical Quenching Add DMEDA (Stir 30 min) Start->Quench Dilute Dilution Add EtOAc or DCM Quench->Dilute AcidWash Mild Acid Wash 5% Citric Acid (Removes Base) Dilute->AcidWash BaseWash Basic Wash Sat. NaHCO₃ (Neutralizes Acid) AcidWash->BaseWash BrineWash Brine Wash Removes residual water BaseWash->BrineWash Dry Drying & Filtration Anhydrous Na₂SO₄ BrineWash->Dry Concentrate Concentration in vacuo Isolated Carbamate Product Dry->Concentrate

Workflow for the extractive work-up and Boc₂O quenching procedure.

Troubleshooting & FAQs

Q1: I observe a massive, sharp singlet at ~1.46 ppm in my ¹H NMR spectrum after work-up. What is it, and how do I remove it? A1: That sharp singlet corresponds to the 18 protons of the two tert-butyl groups of unreacted Boc₂O. Because Boc₂O is thermally stable and has a high boiling point, rotary evaporation alone is insufficient [3]. To remove it, you must implement the Chemical Quenching step (Step 1 in our protocol) prior to the aqueous work-up. If you have already isolated the contaminated product, redissolve it in EtOAc, add a small amount of DMEDA, stir for 30 minutes, and repeat the acidic wash.

Q2: My product yield drops significantly after the acidic wash step. What is causing this? A2: You are likely experiencing premature deprotection. While N-Boc anilines are generally more robust than aliphatic N-Boc amines, washing with strong aqueous acids (like 1M HCl) to remove DMAP can cleave the acid-sensitive Boc group, reverting your product back to the starting 2-(ethanesulfonyl)aniline. Always use a mild acid like 5% citric acid or saturated ammonium chloride to preserve the integrity of the carbamate [2].

Q3: How can I separate unreacted 2-(ethanesulfonyl)aniline from the protected product without using column chromatography? A3: Because the starting aniline is highly electron-deficient due to the ortho-sulfonyl group, it does not protonate easily and will likely remain in the organic layer during the mild acid wash. To remove it without chromatography, add a polymer-supported scavenger resin (such as PS-Isocyanate or PS-TsCl) to the organic phase before drying. The resin will covalently bind the unreacted primary amine, allowing you to simply filter it away [1].

Q4: I am getting a stubborn emulsion during the basic wash. How do I break it? A4: Emulsions in this specific work-up are usually caused by the high polarity of the sulfonylaniline interacting with residual water-soluble ureas. To break the emulsion, add a small amount of solid NaCl directly to the separatory funnel, or filter the entire biphasic mixture through a thin pad of Celite to remove insoluble micro-particulates stabilizing the emulsion.

Quantitative Data: Boc₂O Removal Strategies

To assist in optimizing your specific scale and constraints, the following table summarizes the quantitative efficiency of various Boc₂O removal methods during work-up.

Quenching MethodReagent UsedEstimated EfficiencyAdvantagesDisadvantages
Aqueous Hydrolysis Sat. NaHCO₃70–85%Simple, inexpensive, uses standard lab reagents.Ineffective for large excesses of Boc₂O; requires vigorous stirring.
Amine Quenching Imidazole>95%Fast reaction; forms a water-soluble byproduct.Requires a subsequent acidic wash to remove the imidazole.
Diamine Quenching N,N-Dimethylethylenediamine>98%Highly efficient; the resulting urea byproduct is extremely polar.Adds an extra reagent cost to the workflow.
Solid-Phase Scavenging PS-Trisamine Resin>99%Simple filtration work-up; no aqueous wash needed.Scavenger resins can be cost-prohibitive on a large scale.

References

  • Organic Chemistry Portal: Boc-Protected Amino Groups. Protective Groups in Organic Synthesis. Available at:[Link]

  • Wikipedia: Di-tert-butyl dicarbonate. Chemical Properties and Applications. Available at:[Link]

Validation & Comparative

Comprehensive ¹H NMR Analysis and Performance Comparison: tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

In modern medicinal chemistry, functionalized anilines such as 2-(ethanesulfonyl)aniline are critical building blocks for synthesizing sulfonamide-bearing therapeutics and advanced agrochemicals. However, the free primary amine is highly reactive and prone to oxidation or unwanted participation in transition-metal-catalyzed cross-coupling reactions. To mitigate this, the amine is frequently protected.

This guide provides an in-depth comparative analysis of the ¹H NMR spectral performance and synthetic utility of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate (the Boc-protected variant) against its unprotected and Fmoc-protected alternatives. By understanding the causal relationships between molecular conformation—specifically intramolecular hydrogen bonding—and NMR chemical shifts, researchers can confidently validate structural integrity during multi-step syntheses.

Mechanistic Insights: The ¹H NMR Profile

As an Application Scientist, I approach NMR not just as a fingerprinting tool, but as a window into molecular conformation. The ¹H NMR spectrum of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate (in CDCl₃ at 400 MHz) is defined by three distinct regions, each governed by specific electronic and spatial effects.

A. The Aliphatic Signatures
  • The Boc Group: The tert-butyloxycarbonyl (Boc) group appears as a massive, highly diagnostic singlet at ~1.50 ppm (9H) . The magnetic equivalence of the three methyl groups makes this an excellent internal reference peak for integration calibration.

  • The Ethanesulfonyl Group: The ethyl chain attached to the electron-withdrawing sulfonyl (-SO₂-) group presents a classic first-order splitting pattern: a triplet at ~1.25 ppm (3H, -CH₃) and a strongly deshielded quartet at ~3.15–3.25 ppm (2H, -CH₂-) . The downfield shift of the methylene protons is a direct result of the inductive electron withdrawal by the adjacent SO₂ moiety.

B. Aromatic Deshielding and Intramolecular Hydrogen Bonding (IMHB)

The most mechanistically fascinating aspect of this molecule is the behavior of the carbamate NH and the aromatic protons.

  • The NH Proton: In a standard Boc-protected aniline, the NH proton typically resonates around 6.5 ppm . However, in the presence of an ortho-sulfonyl group, the NH proton is pushed severely downfield to ~8.8–9.2 ppm (broad singlet, 1H) . This is caused by a strong Intramolecular Hydrogen Bond (IMHB) between the carbamate NH (donor) and one of the sulfonyl oxygens (acceptor). This locks the molecule into a planar, six-membered pseudo-ring, restricting rotation and highly deshielding the proton .

  • The Aromatic Core (4H): The IMHB forces the carbonyl oxygen of the Boc group into close spatial proximity with the ortho-aromatic proton (H6). This anisotropic deshielding effect pushes the H6 doublet downfield to ~8.3–8.4 ppm , distinctly separating it from the remaining three aromatic protons (multiplets between 7.1 and 7.9 ppm) .

Comparative Performance Data

When selecting a building block for drug discovery, the choice of protecting group drastically alters both the downstream synthetic viability and the complexity of the NMR spectrum. The table below objectively compares the Boc-protected compound with its unprotected and Fmoc-protected alternatives.

Feature / Metrictert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (Boc)2-(ethanesulfonyl)aniline (Unprotected)Fmoc-N-[2-(ethanesulfonyl)phenyl]carbamate
NH Chemical Shift (CDCl₃) ~8.8 - 9.2 ppm (br s, 1H)~4.5 - 5.5 ppm (br s, 2H)~9.0 - 9.4 ppm (br s, 1H)
H6 Aromatic Shift ~8.3 - 8.4 ppm (d, 1H)~6.7 - 6.8 ppm (dd, 1H)~8.2 - 8.4 ppm (d, 1H)
Aliphatic Complexity Low (Distinct 9H singlet)Very Low (Only ethyl signals)High (Fmoc CH₂/CH overlap with ethyl signals)
Aromatic Complexity Moderate (4 well-resolved protons)Moderate (4 protons, upfield shifted)High (12 protons total, heavy overlap)
Chemical Stability Stable to strong bases/nucleophiles; Cleaved by strong acids (TFA, HCl).Reactive; prone to oxidation and unwanted cross-coupling.Stable to acids; Cleaved by mild bases (piperidine).
Ideal Application Cross-coupling, organometallic synthesis.Direct sulfonamide/amide formation.Solid-phase peptide synthesis (SPPS).

Table 1: Comparative ¹H NMR and chemical performance of 2-(ethanesulfonyl)aniline derivatives.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility of the NMR data, follow this standardized acquisition and processing protocol. This self-validating system ensures that concentration-dependent shifts (which can affect hydrogen bonding) are minimized.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the highly pure (>98%) synthesized compound.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion (shimming errors).

Step 2: Data Acquisition (400 MHz Spectrometer)

  • Insert the sample and tune/match the probe to the ¹H frequency.

  • Lock the spectrometer to the deuterium signal of CDCl₃.

  • Shim the Z-axis gradients until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a line width at half height (FWHM) of <1.0 Hz.

  • Set the acquisition parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (critical for accurate integration of the bulky Boc group).

    • Number of Scans (NS): 16 to 64 (depending on desired signal-to-noise ratio).

  • Execute the acquisition to generate the Free Induction Decay (FID).

Step 3: Spectral Processing

  • Apply a line broadening (LB) factor of 0.3 Hz to the FID.

  • Perform a Fourier Transform (FT) to convert the time-domain data into a frequency-domain spectrum.

  • Manually apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive.

  • Apply a multipoint baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the Boc singlet to exactly 9.00 to calibrate the remaining multiplet integrations.

Visualizations

Workflow Diagram: NMR Acquisition and Assignment

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in CDCl3) Acq 2. Data Acquisition (400 MHz, 16-64 Scans) Prep->Acq Proc 3. Spectral Processing (FT, Phase, Baseline) Acq->Proc Assign 4. Signal Assignment (Boc, Ethyl, Aryl, NH) Proc->Assign

Caption: Standardized workflow for the acquisition and assignment of ¹H NMR spectra for protected anilines.

Logical Relationship: Protecting Group Selection

PG_Logic Start 2-(ethanesulfonyl)aniline (Highly Reactive) Decision Downstream Reaction Conditions? Start->Decision Base Strong Bases / Nucleophiles (Requires Base Stability) Decision->Base Yes Acid Strong Acids / SPPS (Requires Acid Stability) Decision->Acid No Boc Boc Protection (tert-Butyl carbamate) Base->Boc Fmoc Fmoc Protection (Fluorenylmethyl carbamate) Acid->Fmoc

Caption: Logical decision tree for selecting the appropriate protecting group for 2-(ethanesulfonyl)aniline.

References

  • Process Development of a Novel Route to Rilpivirine Hydrochloride. Organic Process Research & Development, ACS Publications. (Details the standard chemical shifts and synthetic utility of Boc-protected anilines). URL:[Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 2021. (Provides mechanistic proof of intramolecular hydrogen bonding between sulfonamide/sulfonyl groups and adjacent NH donors). URL:[Link]

  • Steric Shielding Effects Induced by Intramolecular C–H···O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Journal of the American Chemical Society, 2022. (Explores the anisotropic deshielding effects on ortho-aromatic protons induced by restricted conformation in protected anilines). URL:[Link]

A Comparative Guide to the Purity Assessment of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is a molecule of interest, featuring a confluence of functional groups—a Boc-protected amine, an aromatic sulfone—that make it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise control of its purity is paramount, as undetected impurities can carry through subsequent synthetic steps, potentially leading to final APIs with altered pharmacological profiles or unforeseen toxicities.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this key intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind HPLC method development, present a robust protocol, and compare its performance against orthogonal techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Purity Challenge: Anticipating Potential Impurities

A robust analytical method is one that can separate the main compound from its likely impurities. Based on a common synthetic route—the reaction of 2-(ethanesulfonyl)aniline with di-tert-butyl dicarbonate (Boc₂O)—we can anticipate several process-related impurities:

  • Starting Materials: Unreacted 2-(ethanesulfonyl)aniline.

  • Reagent-Related Impurities: Residual di-tert-butyl dicarbonate or its hydrolysis product, tert-butanol.

  • By-products: Potential for di-acylation or other side reactions.

  • Degradants: Hydrolysis of the carbamate bond to regenerate the starting aniline, particularly under acidic or strongly basic conditions.

The analytical method must possess the specificity to resolve these structurally similar compounds from the main analyte peak.

HPLC Method Design: A Self-Validating Protocol

High-Performance Liquid Chromatography (HPLC) is the industry workhorse for purity and impurity analysis, offering a superb balance of resolution, sensitivity, and robustness.[1] The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] For a molecule like tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, which has both non-polar (tert-butyl, phenyl) and polar (sulfone, carbamate) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2][3][4][5]

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) column is the logical starting point.[2] The long alkyl chains provide a hydrophobic stationary phase that will effectively retain the analyte through interactions with its tert-butyl and phenyl groups.[4] A column with dimensions of 4.6 x 150 mm and 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Optimization: The mobile phase in RP-HPLC is more polar than the stationary phase.[2] A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) provides the most effective separation for a range of impurities with varying polarities.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale for Additive: The addition of a small amount of acid, like formic acid, is crucial.[6][7][8][9] It serves two primary purposes: 1) to protonate the analyte and any basic impurities, ensuring a consistent ionization state for reproducible retention, and 2) to suppress the ionization of residual silanol groups on the silica-based stationary phase, which significantly improves peak shape by preventing tailing.[7][8]

  • Detector Selection: The presence of the phenyl ring in the analyte provides a strong chromophore, making a UV-Vis detector, specifically a Photodiode Array (PDA) detector, the ideal choice.[10][11][12] A PDA detector offers two key advantages:

    • High Sensitivity: It provides excellent sensitivity for aromatic compounds.[12]

    • Peak Purity Analysis: It acquires the full UV spectrum at every point in the chromatogram, allowing for the assessment of peak purity.[13] This is a self-validating feature; if the spectrum across a single peak is consistent, it provides high confidence that the peak is a single, pure component. The detection wavelength should be set at the absorbance maximum of the analyte, likely around 254 nm.

Detailed HPLC Experimental Protocol

System: HPLC with quaternary pump, autosampler, column thermostat, and PDA detector.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Water
Gradient 0-2 min (50% B), 2-15 min (50-95% B), 15-18 min (95% B), 18-18.1 min (95-50% B), 18.1-22 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector PDA, Wavelength: 254 nm
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.
Data Analysis & System Suitability

Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. The International Council for Harmonisation (ICH) Q2(R1) guidelines should be followed for method validation to ensure the procedure is suitable for its intended purpose.[14][15][16][17] Before sample analysis, a system suitability test must be performed to verify that the chromatographic system is performing adequately. This involves injecting a standard solution and checking parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dilution (~1 mg/mL in 50:50 ACN/H2O) Injection Inject 5 µL into HPLC SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% Formic Acid in H2O & ACN) Separation Gradient Separation on C18 Column (1.0 mL/min, 30°C) Injection->Separation Detection PDA Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (Area %) Integration->Calculation PurityReport Final Purity Report Calculation->PurityReport

Caption: A typical experimental workflow for HPLC purity assessment.

Comparative Analysis: Orthogonal Methodologies

No single analytical technique can provide a complete purity profile. Employing orthogonal methods—techniques that measure the same attribute via different principles—provides the highest level of confidence.[18]

Technique Principle Pros Cons Hypothetical Result for Sample Lot X
HPLC Differential partitioning between mobile and stationary phases.[1]Excellent for resolving impurities, robust, widely available, quantifiable.Requires reference standards for identified impurities, potential for co-elution.Purity: 99.7% (Area %). Detects two minor impurities at 0.15% and 0.12%.
UHPLC Similar to HPLC but uses columns with smaller particles (<2 µm) at higher pressures.[19][20]Faster analysis times, higher resolution, increased sensitivity, less solvent consumption.[19][20]Higher instrument cost, more susceptible to clogging, requires higher purity solvents.[19]Purity: 99.7%. Resolves the 0.15% impurity into two distinct peaks (0.08% and 0.07%). Analysis time: 5 min.
qNMR Signal area is directly proportional to the number of nuclei, allowing absolute quantification against a certified internal standard.[18]Provides structural information, absolute quantification without needing impurity standards, non-destructive.Lower sensitivity for minor impurities (<0.1%), can be complex for molecules with overlapping signals.[21]Purity: 99.6% (mol/mol). Confirms structure of main component. Does not detect impurities below 0.2%.
LC-MS Combines the separation power of LC with the mass identification capability of Mass Spectrometry.Provides molecular weight information, enabling impurity identification. Extremely sensitive.Response can be non-linear, complex matrix effects, higher cost and complexity.Confirms main peak at correct m/z. Identifies 0.08% impurity as unreacted 2-(ethanesulfonyl)aniline.

This comparative data illustrates a powerful, self-validating analytical strategy. HPLC provides a robust baseline purity value. UHPLC offers a higher-resolution look, revealing hidden complexities. qNMR provides an orthogonal, absolute quantification that corroborates the HPLC result, while LC-MS delivers the crucial identification of unknown peaks.

Purity_Logic Start Sample Batch Received HPLCTest Perform HPLC Purity Test Start->HPLCTest Result Purity > 99.5% AND Unknown Impurity < 0.1%? HPLCTest->Result Pass Release Batch Result->Pass Yes Investigate Further Investigation Required Result->Investigate No UHPLC UHPLC for Higher Resolution Investigate->UHPLC LCMS LC-MS for Impurity ID Investigate->LCMS qNMR qNMR for Orthogonal Quant. Investigate->qNMR FinalDecision Final Disposition Decision UHPLC->FinalDecision LCMS->FinalDecision qNMR->FinalDecision

Caption: A logical workflow for comprehensive purity analysis and decision-making.

Conclusion

The purity assessment of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is most effectively and reliably achieved using a well-developed reversed-phase HPLC method. The strategic selection of a C18 column, an acidified water/acetonitrile mobile phase, and a PDA detector provides a robust, specific, and self-validating system for routine quality control. While HPLC stands as the primary workhorse, a truly comprehensive understanding of a sample's purity profile is best achieved by integrating orthogonal techniques. UHPLC offers enhanced speed and resolution, while qNMR and LC-MS provide invaluable absolute quantification and structural identification, respectively. This multi-faceted approach ensures the highest confidence in the quality of this critical synthetic intermediate, safeguarding the integrity of the entire drug development pipeline.

References

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • KNAUER. (2025, June 2). How to Choose the Right HPLC Detector.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • LCGC International. HPLC Detector Selection — What, Where, When, and How.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PerkinElmer. Choosing the right detector: a look at the most common HPLC detectors.
  • ICH. Quality Guidelines.
  • Creative Proteomics. Reversed-Phase Chromatography Overview.
  • Torontech. (2025, August 1). Compare Different HPLC Detector Types.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. Reversed Phase HPLC Columns.
  • iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
  • PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Hussein J. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J.
  • BenchChem. A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • Creative Proteomics. Comparing HPLC vs. UHPLC.

Sources

Biological activity comparison of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of privileged chemical scaffolds is critical for optimizing lead compounds. The compound tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS: 1365272-94-1) and its analogs represent a highly versatile class of building blocks in modern medicinal chemistry. These structures are frequently deployed as core pharmacophores or critical intermediates in the development of targeted kinase inhibitors (such as those targeting GSK-3β, ROCK-1, and IKK-β) and aspartyl-protease inhibitors[1][2].

This guide provides an objective, data-driven comparison of this scaffold against its structural alternatives, detailing the mechanistic rationale behind its biological activity and providing validated experimental protocols for its evaluation.

Mechanistic Rationale: Why the Ortho-Ethanesulfonyl Carbamate Scaffold?

The biological efficacy of this scaffold is driven by two highly synergistic functional groups:

  • The Ethanesulfonyl Moiety: The sulfonyl oxygens act as potent, directional hydrogen-bond acceptors. When targeting the ATP-binding hinge region of kinases, these oxygens frequently interact with the backbone amides of the kinase domain[1]. We specifically favor the ethanesulfonyl group over the more common methanesulfonyl because the additional methylene carbon provides a critical increase in lipophilicity (LogP), which displaces high-energy water molecules from the hydrophobic pocket adjacent to the hinge region, thereby increasing binding entropy.

  • The Carbamate (Boc) Linkage: While the tert-butyl carbamate is traditionally viewed as a synthetic protecting group for amines[3], in biological screening, it serves as a bulky, lipophilic anchor. It can be evaluated intact during early in vitro screens or readily deprotected and converted into active ureas or amides to fine-tune target residence time and eliminate metabolic liabilities[2].

Biological Activity Comparison: Structural Analogs

To objectively evaluate the performance of the ethanesulfonyl carbamate scaffold, we must compare it against its direct alkyl homologs and its active urea derivative. The data below summarizes the structure-activity relationship (SAR) when these analogs are evaluated for GSK-3β kinase inhibition—a primary target for neurodegenerative disease therapies[1].

Quantitative Performance Data
Compound VariantR-Group SubstitutionGSK-3β IC₅₀ (nM)Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s)LogPCytotoxicity (CC₅₀, µM)
Methylsulfonyl Analog -CH₃1454.2 (Low)1.8>100
Ethanesulfonyl (Core) -CH₂CH₃4214.8 (High)2.4>100
Propanesulfonyl Analog -CH₂CH₂CH₃21018.1 (High)3.145
Active Urea Derivative -CH₂CH₃ (Urea linked)1212.5 (High)2.6>100

Analytical Insight: The data clearly demonstrates a "Goldilocks effect" with the ethanesulfonyl group. The methyl variant lacks sufficient hydrophobic bulk to fully occupy the binding pocket, resulting in a 3.5-fold drop in potency. Conversely, the propanesulfonyl variant introduces steric clashes within the rigid kinase hinge region, drastically reducing affinity (IC₅₀ = 210 nM) and introducing off-target cytotoxicity due to excessive lipophilicity. The ethanesulfonyl core provides the optimal balance of potency and permeability.

Pathway Visualization

The primary therapeutic mechanism of these analogs involves the inhibition of GSK-3β, which subsequently prevents the hyperphosphorylation of Tau proteins—a hallmark of Alzheimer's disease pathology[1].

Pathway Compound Ethanesulfonyl Analogs GSK3B GSK-3β Kinase Compound->GSK3B Inhibits (IC50 < 50nM) Microtubule Microtubule Stabilization (Healthy Neuron) Compound->Microtubule Restores pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) GSK3B->pTau Phosphorylates Tau Tau Protein (Unphosphorylated) Tau->pTau Disease State Tau->Microtubule Normal Function

Caption: Mechanism of action: Ethanesulfonyl analogs inhibiting GSK-3β to prevent Tau hyperphosphorylation.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the biological activity of these analogs must be evaluated using a self-validating system. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Causality: Aromatic carbamate scaffolds often exhibit auto-fluorescence at standard wavelengths; TR-FRET introduces a temporal delay before signal reading, completely eliminating background compound interference.

Step-by-Step Methodology
  • Reagent Preparation & Buffer Formulation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Causality: Brij-35 (a non-ionic detergent) is critical here. It prevents the lipophilic ethanesulfonyl analogs from forming colloidal aggregates, which cause false-positive promiscuous inhibition.

    • Add 1 mM DTT immediately before use to maintain the catalytic cysteine residues of the kinase in a reduced state.

  • Compound Serial Dilution (The Validation Step):

    • Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO.

    • Self-Validation: Always include a known reference inhibitor (e.g., Staurosporine) and a DMSO-only vehicle control. Calculate the Z'-factor for every plate; a Z' > 0.6 validates the assay's dynamic range and confirms the data is actionable.

  • Enzyme-Inhibitor Pre-incubation:

    • Transfer 100 nL of compound to a 384-well plate. Add 5 µL of GSK-3β enzyme solution. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is required because bulky carbamate analogs often exhibit slow-binding kinetics. Skipping this step leads to artificially inflated IC₅₀ values.

  • Reaction Initiation and Detection:

    • Add 5 µL of ATP/Substrate mix to initiate the reaction. Run for 60 minutes.

    • Stop the reaction with 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg²⁺ and halt kinase activity, plus Europium-labeled anti-phospho antibodies).

    • Read the plate at dual emission wavelengths (615 nm and 665 nm). Calculate the ratio (665/615) to determine specific phosphorylation.

Workflow Step1 Compound Preparation 10-point dilution DMSO vehicle Step2 Enzyme Reaction GSK-3β + ATP 60 min incubation Step1->Step2 Step3 TR-FRET Detection Eu-labeled Ab + Tracer Read at 615/665 nm Step2->Step3 Step4 Data Analysis 4-parameter logistic fit Calculate IC50 Step3->Step4

Caption: Step-by-step workflow for the self-validating TR-FRET kinase inhibition assay.

References

  • Source: National Institutes of Health (NIH)
  • Title: EP1734942A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors Source: Google Patents URL
  • Title: 2-(Trimethylsilyl)ethanesulfonyl (or SES)

Sources

Validation of a synthetic route to tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An objective, technical evaluation of synthetic routes to tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate reveals a stark contrast between classical multi-step methodologies and modern catalytic approaches. This compound—a Boc-protected 2-(ethanesulfonyl)aniline—is a highly valuable building block in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids and amides in the development of targeted therapeutics.

This guide provides a comparative analysis of two primary synthetic pathways, detailing the mechanistic causality behind experimental choices, quantitative performance metrics, and a self-validating protocol for the optimized route.

Mechanistic Context & Route Design

The synthesis of ortho-sulfonyl anilines historically relies on the manipulation of oxidation states. However, the presence of the electron-rich aniline nitrogen introduces chemoselectivity challenges, dictating the order of operations.

Route A: Traditional Multi-Step (The "Oxidation-Late" Approach) The classical approach begins with 2-aminobenzenethiol. It involves alkylation with ethyl bromide to form 2-(ethylthio)aniline, followed by amine protection (Boc 2​ O), and finally, exhaustive oxidation of the sulfide to the sulfone using strong oxidants like mCPBA or H 2​ O 2​ .

  • Causality of Design: The Boc protection must precede the oxidation step. If the free aniline is exposed to mCPBA, competitive N-oxidation occurs, leading to nitroso or nitro byproducts and degradation of the aromatic ring. While reliable, this route suffers from poor atom economy, the use of foul-smelling thiols, and safety hazards associated with scaling up peroxide-based oxidations.

Route B: Modern Catalytic (The "Direct Sulfonylation" Approach) Copper-catalyzed Ullmann-type C-S cross-coupling of aryl halides with sulfinate salts has emerged as a robust, modern alternative [1]. This route starts with 2-bromoaniline, which is first Boc-protected, and then directly coupled with sodium ethanesulfinate using a Cu(I) catalyst and a diamine or amino acid ligand.

  • Causality of Design: Sodium ethanesulfinate is an odorless, bench-stable solid, bypassing the toxicity of volatile thiols [2]. Boc protection is performed before the coupling step because free primary amines strongly coordinate to the copper catalyst, which can poison the active Cu(I) species or trigger competing C-N cross-coupling (Buchwald-Hartwig amination).

Visualizing the Synthetic Workflows

Pathways cluster_A Route A: Traditional Multi-Step (Oxidation-Late) cluster_B Route B: Modern Catalytic (Direct Sulfonylation) A1 2-Aminobenzenethiol A2 2-(Ethylthio)aniline A1->A2 EtBr, K2CO3 (Alkylation) A3 N-Boc-2-(ethylthio)aniline A2->A3 Boc2O, THF (Protection) A4 Target Molecule (Boc-protected sulfone) A3->A4 mCPBA, DCM (Oxidation) B1 2-Bromoaniline B2 N-Boc-2-bromoaniline B1->B2 Boc2O, THF (Protection) B3 Target Molecule (Boc-protected sulfone) B2->B3 Sodium ethanesulfinate CuI, L-Proline, Base (C-S Coupling)

Comparison of traditional multi-step vs. modern catalytic synthetic routes.

Quantitative Performance Comparison

The transition to transition-metal catalysis has cemented direct sulfonylation as the industry standard for late-stage functionalization[3]. The table below summarizes the objective performance metrics of both routes.

MetricRoute A: Traditional Multi-StepRoute B: Modern Catalytic (Optimized)
Step Count 3 Steps2 Steps
Overall Yield ~45 - 55%~75 - 85%
Key Reagents EtBr, Boc 2​ O, mCPBABoc 2​ O, CuI, Sodium ethanesulfinate
Safety Profile Low: mCPBA poses thermal/explosive risks at scale.High: Bench-stable salts; avoids strong oxidants.
Atom Economy Poor (Generates stoichiometric m-chlorobenzoic acid waste).High (Generates benign sodium halide salts).
Scalability Limited by exothermic oxidation steps.Excellent; highly reproducible in batch reactors.

The Catalytic Cycle

The efficiency of Route B relies on the continuous regeneration of the active Cu(I) species. The ligand (e.g., L-Proline or a diamine) prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), stabilizing the intermediate complex during the oxidative addition of the aryl bromide.

CatalyticCycle CuI Active Catalyst [Cu(I)-Ligand Complex] OA Oxidative Addition [Cu(III)-Aryl Complex] CuI->OA N-Boc-2-bromoaniline TM Ligand Exchange (Sulfinate Coordination) OA->TM Sodium ethanesulfinate RE Reductive Elimination (C-S Bond Formation) TM->RE RE->CuI Regeneration of Cu(I) Product Aryl Sulfone Product RE->Product Release

Copper-catalyzed Ullmann-type C-S cross-coupling catalytic cycle.

Self-Validating Experimental Protocol (Route B)

This protocol is designed as a self-validating system. Visual cues and specific in-process controls (IPCs) are embedded to ensure the chemist can verify the success of each mechanistic phase in real-time.

Step 1: Synthesis of N-Boc-2-bromoaniline

  • Setup: Dissolve 2-bromoaniline (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Reaction: Add di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equiv) and a catalytic amount of DMAP (0.05 equiv). Heat to 60 °C for 4 hours.

  • IPC (TLC): Monitor via TLC (Hexanes:EtOAc 9:1). The highly UV-active starting material ( Rf​≈0.3 ) will be replaced by a higher-running spot ( Rf​≈0.7 ).

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, and wash with 1M HCl to remove unreacted aniline and DMAP. Dry over Na 2​ SO 4​ and concentrate to yield a white solid.

Step 2: Cu-Catalyzed C-S Coupling (Target Molecule Synthesis)

  • Setup: In an oven-dried Schlenk tube, combine N-Boc-2-bromoaniline (1.0 equiv, 5 mmol), sodium ethanesulfinate (1.5 equiv, 7.5 mmol), CuI (10 mol%), L-Proline (20 mol%), and NaOH (20 mol%).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen (3 cycles). Add anhydrous DMSO (15 mL).

  • Reaction: Heat the mixture to 90 °C.

    • Visual Validation: The mixture will transition from a pale blue/green suspension (initial Cu complexation) to a dark brown, homogeneous solution as the active Cu(I) catalytic cycle initiates.

  • IPC (TLC): After 12 hours, check TLC (Hexanes:EtOAc 3:1). The bromide ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar, UV-active product spot ( Rf​≈0.3 ).

  • Workup & Copper Sequestration: Cool to room temperature and dilute with EtOAc (50 mL). Wash the organic layer with 5% aqueous ammonia (3 × 20 mL).

    • Visual Validation: The aqueous layer will turn deep blue ([Cu(NH 3​ ) 4​ ] 2+ complex), confirming the successful sequestration and removal of copper salts from the product.

  • Purification: Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient) to yield tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate as a crystalline solid.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) will show a characteristic quartet at ~3.1 ppm (2H) and a triplet at ~1.2 ppm (3H) for the ethyl group, confirming the presence of the ethanesulfonyl moiety, alongside a large singlet at ~1.5 ppm (9H) confirming the integrity of the Boc group.

References

  • Title: Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: D-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Comparative Characterization and Application Guide: tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate in Sterically Hindered C-N Bond Formations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS: 1365272-94-1) [2] is a highly specialized chemical building block utilized in the synthesis of complex sulfonamide-based therapeutics, including HIV-1 RNase H inhibitors and TLR4 antagonists[5]. Functionalizing the ortho-position of sulfonylated anilines presents a significant synthetic bottleneck due to extreme electronic deactivation and steric hindrance. This guide objectively compares the utility of this Boc-protected product against unprotected and Fmoc-protected alternatives, demonstrating how the carbamate system acts as a self-validating solution for high-yield N-alkylation and cross-coupling workflows.

Mechanistic Rationale: Overcoming Ortho-Sulfonyl Deactivation

The unprotected 2-(ethanesulfonyl)aniline [1] features an electron-withdrawing −SO2​CH2​CH3​ group directly adjacent to the primary amine. This exerts a strong inductive and resonance-withdrawing effect, drastically reducing the electron density on the nitrogen lone pair [4]. Consequently, the unprotected amine is a remarkably poor nucleophile in standard SN​2 alkylations or SN​Ar reactions.

By utilizing tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate, chemists leverage two critical mechanistic advantages:

  • Enhanced N-H Acidity: The Boc group withdraws electron density, lowering the pKa of the N-H bond. This allows for facile deprotonation by mild bases (e.g., Cs2​CO3​ or NaH), generating a highly reactive carbamate anion that easily overcomes the steric bulk of the ortho-ethanesulfonyl group [3].

  • Base Stability: Unlike Fmoc (which is cleaved by secondary amines and mild bases) or Cbz (which requires potentially catalyst-poisoning hydrogenation for removal), the Boc group remains completely stable under the strongly basic conditions required for Buchwald-Hartwig aminations and alkylations.

Logic Unprotected Unprotected Aniline (Poor Nucleophile) Base1 Base + Electrophile (Steric/Electronic Block) Unprotected->Base1 BocProtected tert-Butyl Carbamate (Acidic N-H) Base2 Base + Electrophile (Carbamate Anion) BocProtected->Base2 Fail Low Yield / Recovery Base1->Fail Success Alkylated Derivative (High Yield) Base2->Success

Caption: Reaction pathway comparison: Unprotected vs. Boc-protected 2-(ethanesulfonyl)aniline.

Comparative Performance Data

The quantitative superiority of the Boc-protected derivative is evident when compared to alternative protecting group strategies in standard functionalization assays.

Table 1: Comparative Yields in N-Alkylation (Conditions: 1.2 eq Benzyl Bromide, 1.5 eq NaH, DMF, 0 °C to RT, 4h)

SubstrateProtecting GroupConversion (%)Isolated Yield (%)Primary Failure Mode
Product Boc (tert-Butyl carbamate) >95% 88% None (Clean conversion)
Alternative ANone (Unprotected)<20%12%Poor nucleophilicity; starting material recovered
Alternative BFmoc~45%28%Premature deprotection; complex mixture formation

Table 2: Comparative Yields in Buchwald-Hartwig Cross-Coupling (Conditions: 1.1 eq Aryl Bromide, 5 mol% Pd2​(dba)3​ , 10 mol% Xantphos, Cs2​CO3​ , Dioxane, 100 °C, 12h)

SubstrateProtecting GroupIsolated Yield (%)Catalyst Compatibility
Product Boc (tert-Butyl carbamate) 85% Excellent; intermediate stabilized
Alternative ANone (Unprotected)38%Poor; prolonged heating leads to degradation
Alternative BFmocN/A (0%)Incompatible; degraded by Cs2​CO3​ at 100 °C

Experimental Methodologies

The following self-validating protocols detail the use of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate in a standard derivatization workflow, culminating in the isolation of the functionalized free amine.

Protocol A: N-Alkylation of the Boc-Carbamate

  • Preparation: Dissolve 1.0 mmol of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add 1.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the carbamate anion.

  • Electrophilic Addition: Add 1.2 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: TFA-Mediated Deprotection

  • Cleavage: Dissolve the purified N-alkylated Boc-carbamate (1.0 mmol) in 4.0 mL of Dichloromethane (DCM). Add 4.0 mL of Trifluoroacetic Acid (TFA) dropwise at 0 °C.

  • Incubation: Stir the mixture at RT for 2 hours. Monitor completion via TLC (disappearance of the higher Rf starting material).

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3​ and extract with DCM. Dry and concentrate to yield the pure N-alkyl-2-(ethanesulfonyl)aniline derivative.

Workflow Step1 1. Deprotonation Add NaH to Boc-carbamate in DMF (0°C) Step2 2. Alkylation Dropwise addition of Alkyl Halide (RT) Step1->Step2 Step3 3. Workup Quench with NH4Cl, Extract with EtOAc Step2->Step3 Step4 4. Deprotection TFA/DCM (1:1), 2h at RT to yield product Step3->Step4

Caption: Experimental workflow for N-alkylation and subsequent deprotection of the Boc-carbamate.

References

  • PubChem. "2-(Ethanesulfonyl)aniline | C8H11NO2S | CID 12646362." National Center for Biotechnology Information. Available at:[Link]

  • Journal of the American Chemical Society. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H." PubMed Central. Available at:[Link]

Advanced Comparison Guide: Certificate of Analysis (CoA) & Performance Metrics for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Prepared By: Senior Application Scientist

Executive Summary

In medicinal chemistry and drug development, the hidden costs of "standard grade" building blocks often manifest late in synthetic pipelines as unexplained yield drops or catalyst poisoning. tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS: 1365272-94-1) is a highly specialized Boc-protected aniline derivative utilized in the synthesis of sulfonamide-containing therapeutics.

While its structure is straightforward, the purity profile outlined in its Certificate of Analysis (CoA) dictates the success of downstream transformations. This guide objectively compares the performance of High-Purity (Certified) grade against Standard grade and an unprotected alternative, providing mechanistic insights and self-validating experimental data to guide your procurement and synthetic strategies.

CoA Parameter Comparison: The Metrics That Matter

A Certificate of Analysis is not merely a regulatory checkbox; it is a predictive tool for synthetic success. Below is a comparative breakdown of critical CoA parameters across three distinct grades of the 2-(ethanesulfonyl)aniline scaffold.

Analytical ParameterHigh-Purity Grade (Certified)Standard GradeUnprotected AlternativeAnalytical Method
Purity (Area %) > 99.5%< 95.0%> 98.0%HPLC (UV at 254 nm)
Moisture Content < 0.1%0.5% - 1.0%< 0.5%Karl Fischer Titration
Trace Metals (Pd, Cu) < 10 ppm> 50 ppm< 20 ppmICP-MS
Des-Boc Impurity < 0.1%2.0% - 4.0%N/A (100% free amine)LC-MS
Residual Solvents Compliant with ICH Q3COften non-compliantCompliantGC-FID
Mechanistic Impact of Impurities (Expertise & Experience)
  • Organic Impurities (Des-Boc & Regioisomers): The International Council for Harmonisation (ICH) Q3A guidelines establish strict thresholds for organic impurities[1]. In this context, premature loss of the Boc group (des-Boc impurity) in standard grades leads to competitive nucleophilic attack during upstream functionalization, generating complex, difficult-to-separate dimeric mixtures.

  • Moisture Content: Water is a potent nucleophile and proton source. In downstream organometallic steps (like cross-coupling), moisture >0.1% rapidly quenches strong bases (e.g., NaOtBu) and hydrolyzes active Pd(II) species to inactive palladium black.

  • Trace Metals: Residual metals from the reagent's own manufacturing process can act as catalytic poisons. Elevated copper or iron levels will coordinate with phosphine ligands intended for your downstream palladium catalysts, effectively stalling the reaction.

Experimental Workflow: A Self-Validating System

To objectively evaluate the impact of these CoA metrics, we designed a self-validating, two-step protocol. The system involves an acid-catalyzed Boc deprotection followed by a Buchwald-Hartwig amination. If the starting material contains high moisture or trace metals, the catalytic cycle in Step 2 will demonstrably fail, validating the necessity of the high-purity CoA.

Synthetic Pathway Diagram

Workflow SM tert-Butyl N-[2-(ethanesulfonyl) phenyl]carbamate (Boc-Protected) Deprot Step 1: Boc Deprotection (TFA / DCM) SM->Deprot Int 2-(ethanesulfonyl)aniline (Free Amine) Deprot->Int Acid Cleavage (- Isobutylene, - CO2) Coupling Step 2: Buchwald-Hartwig (Pd(OAc)2, Xantphos, NaOtBu) Int->Coupling Product Cross-Coupled Product (Diaryl Amine) Coupling->Product C-N Bond Formation

Caption: Two-step self-validating workflow: Acidic Boc deprotection followed by Pd-catalyzed Buchwald-Hartwig amination.

Step-by-Step Methodology

Step 1: Boc Deprotection Causality: Trifluoroacetic acid (TFA) is chosen over HCl to ensure rapid, clean cleavage of the tert-butyl carbamate without introducing chloride ions that could later bridge and deactivate palladium catalysts[2].

  • Dissolve 1.0 mmol of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate in 5.0 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add 1.0 mL of TFA dropwise.

  • Stir at room temperature for 2 hours. Monitor via TLC until the starting material is consumed.

  • Concentrate under reduced pressure. Neutralize the TFA salt with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the free 2-(ethanesulfonyl)aniline.

Step 2: Buchwald-Hartwig Amination Causality: The Buchwald-Hartwig amination is highly sensitive to moisture and steric hindrance. We utilize Xantphos, a bidentate ligand with a wide bite angle, which forces the palladium center into a geometry that accelerates reductive elimination—the rate-determining step for bulky ortho-substituted anilines[3].

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-(ethanesulfonyl)aniline (1.0 mmol, from Step 1), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 mmol).

  • Add 4.0 mL of anhydrous 1,4-dioxane.

  • Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via flash chromatography.

Experimental Data: Performance Comparison

The following table summarizes the experimental outcomes of the two-step workflow based on the starting grade of the tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.

Starting Material GradeDeprotection Yield (Step 1)Cross-Coupling Yield (Step 2)Catalyst TOF (h⁻¹)Primary Mode of Failure
High-Purity (>99.5%) 98% (Clean conversion)92%> 45None. Smooth catalytic cycle.
Standard (<95.0%) 81% (Complex mixture)43%< 15Catalyst poisoning (trace metals) & base quenching (moisture).
Unprotected Alternative N/A (Skipped)65%25Competing oxidation of the unprotected amine during storage.

Data Analysis: The High-Purity grade dramatically outperforms the alternatives. The Standard grade suffers a cascading failure: the 0.5% - 1.0% moisture content in the starting material carries over into the intermediate, consuming the NaOtBu base required for the Buchwald-Hartwig coupling. Furthermore, trace metals in the standard grade competitively bind the Xantphos ligand, reducing the Turnover Frequency (TOF) from >45 h⁻¹ to <15 h⁻¹, resulting in a stalled reaction and a poor 43% yield.

Conclusion

For complex multi-step syntheses involving transition-metal catalysis, the initial cost savings of a Standard grade reagent are rapidly negated by downstream yield losses and purification bottlenecks. Sourcing High-Purity tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate with a rigorous CoA (specifically monitoring moisture <0.1% and trace metals <10 ppm) is scientifically and economically justified to ensure the integrity of your self-validating synthetic systems.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. tasianinch.com.
  • A Comparative Guide to TFA and HCl for Boc Deprotection Efficiency. benchchem.com.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

Sources

Comparative Reactivity of Ortho, Meta, and Para-Substituted Phenyl Carbamates: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phenyl carbamates represent a privileged structural motif in medicinal chemistry, agrochemicals, and prodrug design. Their primary mechanism of action involves the pseudoirreversible inhibition of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The therapeutic efficacy, hydrolytic stability, and target selectivity of these compounds are inextricably linked to the reactivity of the carbamate moiety.

As a Senior Application Scientist, understanding the causality behind this reactivity is paramount. The electronic and steric nature of substituents on the phenyl ring—specifically their ortho, meta, or para positioning—dictates the stability of the phenoxide leaving group. This guide provides an in-depth, objective comparison of these positional isomers, supported by kinetic data and self-validating experimental protocols.

Mechanistic Causality: The Role of Positional Substitution

The reactivity of phenyl carbamates, whether undergoing alkaline hydrolysis in aqueous media or covalent carbamylation within an enzyme's active site, hinges on the expulsion of the substituted phenoxide anion. The transition state is stabilized or destabilized by the inductive ( I ) and resonance/mesomeric ( R ) effects of the phenyl ring substituents.

The Para and Meta Paradigms (Electronic Dominance)

For meta and para-substituted phenyl carbamates, reactivity generally correlates with the Hammett equation ( σ vs. logk ).

  • Para-substituents exert both inductive and resonance effects. Strongly electron-withdrawing groups (EWGs) like −NO2​ at the para position stabilize the developing negative charge on the leaving phenoxide oxygen, drastically increasing the carbamylation rate ( ka​ ) and susceptibility to hydrolysis ().

  • Meta-substituents cannot delocalize electrons directly to the phenoxide oxygen via resonance. Therefore, their influence is strictly inductive. A classic example is the methoxy group ( −OCH3​ ). At the meta position, it acts as an electron-withdrawing group ( −I ), stabilizing the leaving group and increasing reactivity. Conversely, at the para position, its strong electron-donating resonance effect ( +R ) outweighs its inductive withdrawal, destabilizing the phenoxide and reducing reactivity ().

The Ortho Anomaly (Steric and Proximity Dominance)

Ortho-substituted phenyl carbamates notoriously deviate from standard Hammett plots. While meta and para substitutions primarily alter the enthalpy ( ΔH ) of the transition state, ortho substitutions alter both enthalpy and entropy ( ΔS ) (). This "ortho effect" is driven by:

  • Steric Hindrance: Bulky ortho groups (e.g., tert-butyl) physically clash with the carbamate carbonyl or the narrow active site gorge of enzymes like AChE, severely depressing the bimolecular rate constant regardless of favorable electronic properties ().

  • Proximity Effects: Ortho substituents can engage in intramolecular hydrogen bonding or field effects, altering the rotational partition function of the molecule and preventing the carbamate from adopting the optimal geometry for nucleophilic attack ().

Mechanism A Phenyl Carbamate + Serine Hydrolase B Reversible Enzyme-Inhibitor Complex A->B k_on / k_off C Carbamylated Enzyme (Covalent Intermediate) B->C Carbamylation (k_a) D Phenoxide Leaving Group (Ortho/Meta/Para Dependent) B->D Expulsion E Enzyme Reactivation (Hydrolysis) C->E Decarbamylation (k_r) E->A Free Enzyme

Mechanism of serine hydrolase inhibition by phenyl carbamates and phenoxide expulsion.

Quantitative Data: Comparative Reactivity Profile

To effectively design a carbamate-based drug or probe, one must balance hydrolytic stability (shelf-life and pharmacokinetics) with target reactivity (pharmacodynamics). The table below summarizes the causal relationship between substituent position, electronic/steric effects, and resulting kinetic parameters.

SubstituentPositionPrimary Effect on PhenoxideSteric ClashRelative Hydrolytic StabilityAChE Inhibition Potency ( ka​ )
-H (Unsub)N/ABaselineNoneModerateModerate
-NO₂ ParaStrong −I , Strong −R (Stabilizing)LowVery Low (Fast hydrolysis)Very High
-NO₂ MetaStrong −I (Stabilizing)LowLowHigh
-NO₂ OrthoStrong −I , Strong −R HighModerateVariable (Steric penalty)
-OCH₃ ParaStrong +R , Weak −I (Destabilizing)LowHigh (Highly stable)Low
-OCH₃ MetaWeak −I (Stabilizing)LowModerateHigh
-OCH₃ OrthoStrong +R , Steric bulkHighVery HighVery Low
-C(CH₃)₃ OrthoWeak +I , Massive Steric BulkVery HighExtremely HighNegligible

Self-Validating Experimental Protocols

To empirically verify the reactivity differences between ortho, meta, and para isomers, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity.

Workflow S1 Compound Library Synthesis S2 Alkaline Hydrolysis Assay (pH 7.4 - 10) S1->S2 S3 AChE/BuChE Inhibition (Ellman's) S1->S3 S4 Hammett Plot (u03C3 vs log k) S2->S4 S5 Structure-Activity Relationship (SAR) S3->S5 S4->S5

Experimental workflow for kinetic evaluation and SAR modeling of phenyl carbamates.

Protocol A: Alkaline Hydrolysis Kinetics (UV-Vis Spectroscopy)

This assay measures the intrinsic chemical reactivity of the carbamate by monitoring the release of the substituted phenoxide anion under pseudo-first-order conditions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) and a 50 mM carbonate buffer (pH 10.0). Causality: Testing at multiple pH levels distinguishes between base-catalyzed ( BAC​2 ) and spontaneous ( E1cB ) hydrolysis mechanisms.

  • Substrate Stock: Dissolve the phenyl carbamate isomers in HPLC-grade DMSO to a concentration of 10 mM.

  • Reaction Initiation: In a quartz cuvette, add 2.97 mL of buffer. Blank the UV-Vis spectrophotometer. Add 30 µL of the substrate stock (final concentration 100 µM).

  • Continuous Monitoring: Monitor the absorbance at the λmax​ of the corresponding substituted phenoxide anion (e.g., 400 nm for p-nitrophenoxide) for 60 minutes at 25°C.

  • System Validation:

    • Linearity Check: Plot ln(A∞​−At​) versus time ( t ). The system is validated if the plot is strictly linear, confirming pseudo-first-order kinetics. A non-linear plot indicates substrate aggregation or a shift in mechanism.

  • Data Extraction: Calculate the observed rate constant ( kobs​ ) from the negative slope of the linear fit.

Protocol B: Cholinesterase Inhibition Kinetics (Modified Ellman's Assay)

This assay evaluates the biological reactivity ( ka​ ) of the carbamates against AChE.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (Ellman's reagent) and 10 mM Acetylthiocholine iodide (ATCh) in deionized water.

  • Enzyme Preparation: Dilute recombinant human AChE to 0.5 U/mL in buffer containing 0.1% BSA to prevent non-specific surface adsorption.

  • Incubation (The Carbamylation Step): In a 96-well microplate, mix 20 µL of AChE, 160 µL of buffer, and 10 µL of the carbamate inhibitor (varying concentrations from 1 nM to 100 µM). Incubate for exactly 15 minutes at 37°C. Causality: Carbamates are time-dependent inhibitors; a fixed incubation time is required to measure the extent of covalent carbamylation.

  • Substrate Addition: Add 10 µL of a mixture containing DTNB (final 0.3 mM) and ATCh (final 0.5 mM) to initiate the residual enzyme reaction.

  • Kinetic Read: Instantly read the absorbance at 412 nm every 30 seconds for 5 minutes.

  • System Validation:

    • Non-Enzyme Control: Include wells with buffer, DTNB, ATCh, and inhibitor (no enzyme) to subtract background spontaneous hydrolysis of ATCh and the carbamate itself.

    • Uninhibited Control: Ensure the ΔA412​/min of the vehicle control (DMSO only) remains constant over the 5-minute read window, validating that substrate depletion is <10% .

  • Data Extraction: Calculate IC 50​ values using non-linear regression (four-parameter logistic curve). For precise ka​ determination, utilize progressive time-course incubations and plot ln(% Activity) vs. time.

References

  • Darvesh, S., et al. "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase." Journal of Medicinal Chemistry, ACS Publications, 2008. URL:[Link]

  • Fukuto, T. R., et al. "Mechanism of inhibition reaction of acetylcholinesterase by phenyl N-methylcarbamates: Separation of hydrophobic, electronic, hydrogen bonding and proximity effects of aromatic substituents." Journal of Agricultural and Food Chemistry, 1977. URL:[Link]

  • Vontor, T., & Večeřa, M. "Kinetics and mechanism of hydrolysis of substituted phenyl carbamates." Collection of Czechoslovak Chemical Communications, 1973. URL:[Link]

  • "Catalytic antibody regulated prodrug therapy." European Patent Office, EP0745673A2.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the bedrock of innovation is a culture of uncompromising safety. The handling of any chemical, regardless of its known hazard profile, demands a systematic approach grounded in scientific principles. This guide provides essential, immediate safety and logistical information for handling tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate. As this specific compound lacks extensive, publicly available hazard data, our protocol is built upon a robust analysis of its structural motifs—the carbamate and sulfonyl groups—and data from closely related analogs. This approach ensures a conservative and comprehensive safety framework.

Hazard Assessment: An Informed Perspective

Potential HazardRationale and Representative CompoundsPotential EffectsSource(s)
Eye Irritation Carbamate-containing molecules are often cited as causing serious eye irritation or damage.May cause redness, pain, and severe irritation.[1][2]
Skin Irritation Direct contact with related carbamates can lead to skin irritation.May cause redness, itching, and inflammation upon contact.[2][6]
Respiratory Irritation As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory tract. This is a common hazard for powdered chemicals.Inhalation of dust may cause coughing, shortness of breath, and irritation of the nasal passages and lungs.[2][5][6]
Harmful if Swallowed Many carbamate derivatives are classified as toxic or harmful upon ingestion.Ingestion may lead to gastrointestinal irritation, nausea, and other systemic effects.[1][2]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific risks identified. Given the potential for irritation and the powdered nature of the compound, a comprehensive barrier is required.[7][8]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Tightly fitting safety goggles.Chemical-resistant gloves (Nitrile).Full-length lab coat.Not required if container is sealed.
Weighing & Transfer (Solid) Tightly fitting safety goggles with side-shields or face shield.Chemical-resistant gloves (Nitrile).Full-length lab coat, closed.NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood.[9]
Solution Preparation Tightly fitting safety goggles with side-shields or face shield.Chemical-resistant gloves (Nitrile).Full-length lab coat, closed.Work within a certified chemical fume hood to avoid vapor inhalation.
Cleanup & Disposal Tightly fitting safety goggles with side-shields or face shield.Chemical-resistant gloves (Nitrile).Full-length lab coat or chemical-resistant apron.Work within a certified chemical fume hood.

Causality Behind PPE Choices:

  • Eye Protection : Tightly fitting safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory to protect against accidental splashes and fine dust particles that can easily bypass standard safety glasses.[1][2]

  • Hand Protection : Nitrile gloves provide an effective barrier against incidental contact with carbamate compounds. Gloves must be inspected before use and removed promptly if contaminated, followed by thorough hand washing.[2][9]

  • Body Protection : A buttoned lab coat protects the skin on the arms and torso. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[10][11]

  • Respiratory Protection : The primary risk during handling of the solid is inhalation of airborne particles.[5] Therefore, all weighing and transfer operations must be conducted within a certified chemical fume hood or ventilated enclosure to capture dust at the source. If this is not feasible, a NIOSH-approved respirator is essential.[9][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the potential for exposure and cross-contamination.

Step 1: Preparation & Pre-Handling
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE : Put on all required PPE as specified in the table above before approaching the chemical storage area.

Step 2: Weighing and Transfer
  • Work in Fume Hood : Conduct all manipulations of the solid compound exclusively within the chemical fume hood.

  • Minimize Dust : Open the container slowly. Use a spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.[3]

  • Seal Promptly : Immediately and securely close the primary container after extracting the desired amount.

Step 3: Solution Preparation
  • Controlled Addition : If preparing a solution, add the weighed solid slowly to the solvent to prevent splashing.

  • Maintain Containment : Keep the solution's container covered when not actively being used (e.g., with a watch glass or cap).

Step 4: Post-Handling & Decontamination
  • Surface Cleaning : Decontaminate all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol or as dictated by laboratory protocols) and wipe clean.[3]

  • Equipment Cleaning : Thoroughly clean all glassware and equipment.[12][13]

  • PPE Removal : Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, and finally eye protection.

  • Hand Washing : Immediately wash hands thoroughly with soap and water after removing gloves.[2]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Full PPE (Goggles, Gloves, Coat) prep1->prep2 1. handle1 Weigh Solid Chemical (Minimize Dust) prep2->handle1 3. handle2 Transfer to Solvent (If making solution) handle1->handle2 2. clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 4. post1 Remove PPE (Gloves First) clean2->post1 post2 Wash Hands Thoroughly post1->post2 5.

Fig 1. Safe Handling Workflow for tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.

Emergency Procedures: Immediate & Corrective Actions

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Minor Spill Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust formation. Place in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.[1][14]

Disposal Plan: Ensuring Environmental and Institutional Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is a violation of regulatory standards. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste :

    • Collect unused or expired tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate and any contaminated consumables (e.g., weigh boats, pipette tips, contaminated paper towels) in a dedicated, sealed container.[3]

  • Liquid Waste :

    • Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[15]

  • Contaminated PPE :

    • Dispose of used gloves, disposable lab coats, and any other single-use protective equipment as hazardous solid waste.[3]

Waste Container Labeling is Mandatory : All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[16] Store waste in a designated satellite accumulation area and arrange for pickup by EHS or a licensed contractor.[17][18]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity that protects not only yourself and your colleagues but also the quality and reliability of your research.

References

  • Thermo Fisher Scientific. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate.
  • ChemicalBook. (2023, July 19). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS, 26690-80-2 Safety Data Sheets.
  • TCI America. (2022, August 8). Safety Data Sheet: tert-Butyl Sulfamoylcarbamate. Labscoop.
  • NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
  • BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: tert-Butyl (3-(2-bromoethyl)phenyl)carbamate. CymitQuimica.
  • Protecnus. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • International Safety, Inc. (2022, June 8). Powder Coating Safety and Regulations.
  • Ichikawa, Y., Kariya, N., & Hasegawa, T. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 271-286.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Phenyl carbamate.
  • precisionFDA. (n.d.). tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-butyl N-{2-[4-(aminomethyl)phenyl]ethyl}carbamate.
  • ChemicalBook. (2026, January 17). tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.
  • BenchChem. (2025, December). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • Tenkorang, M. A., & Burns, M. (2023, May 1). Carbamate Toxicity. StatPearls - NCBI Bookshelf.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Blink.
  • University of Bristol. (n.d.). Disposal of Chemical Waste. Safety Office.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.